Product packaging for Methyl 3-(3-azetidinyloxy)benzoate(Cat. No.:CAS No. 1219976-96-1)

Methyl 3-(3-azetidinyloxy)benzoate

Cat. No.: B1394654
CAS No.: 1219976-96-1
M. Wt: 207.23 g/mol
InChI Key: QDOQIDLBFUTRFK-UHFFFAOYSA-N
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Description

Methyl 3-(3-azetidinyloxy)benzoate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B1394654 Methyl 3-(3-azetidinyloxy)benzoate CAS No. 1219976-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-9(5-8)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQIDLBFUTRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(3-Azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain methyl 3-(3-azetidinyloxy)benzoate, a valuable building block in medicinal chemistry and drug development. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction workflows and mechanisms.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process. The core strategy involves the synthesis of two key precursors, methyl 3-hydroxybenzoate and a protected form of 3-hydroxyazetidine, followed by their coupling and subsequent deprotection. The most common protective group for the azetidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which offers stability during the coupling reaction and can be removed under relatively mild conditions.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursor1 Synthesis of Methyl 3-Hydroxybenzoate cluster_precursor2 Synthesis of N-Boc-3-Hydroxyazetidine cluster_coupling Coupling and Deprotection A 3-Hydroxybenzoic Acid B Methyl 3-Hydroxybenzoate A->B Fischer Esterification G tert-Butyl 3-(3-(methoxycarbonyl)phenoxy) azetidine-1-carboxylate B->G C Epichlorohydrin + Benzylamine D 1-Benzyl-3-hydroxyazetidine C->D Cyclization E 3-Hydroxyazetidine D->E Debenzylation F N-Boc-3-Hydroxyazetidine E->F Boc Protection F->G Coupling Reaction (e.g., Mitsunobu or Williamson) H This compound G->H Boc Deprotection

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

Methyl 3-Hydroxybenzoate

The synthesis of methyl 3-hydroxybenzoate is most commonly achieved via a Fischer esterification of 3-hydroxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification

  • To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).

  • Add an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure methyl 3-hydroxybenzoate.

Reactant/ReagentMolar RatioNotes
3-Hydroxybenzoic Acid1.0Starting material
MethanolExcess (10-20)Reactant and solvent
Sulfuric AcidCatalytic (0.1-0.2)Catalyst
Typical Yield -70-90%
N-Boc-3-Hydroxyazetidine

The synthesis of N-Boc-3-hydroxyazetidine involves a multi-step sequence starting from readily available materials. A common route begins with the reaction of epichlorohydrin and benzylamine to form 1-benzyl-3-hydroxyazetidine. The benzyl protecting group is then removed, followed by the introduction of the Boc protecting group.

Experimental Protocol: Synthesis of N-Boc-3-Hydroxyazetidine

  • Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

    • Dissolve benzylamine in a suitable solvent (e.g., water or an alcohol).

    • Cool the solution in an ice bath.

    • Slowly add epichlorohydrin, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours to days.

    • After the reaction is complete, work-up typically involves extraction and purification to yield 1-benzyl-3-hydroxyazetidine.

  • Step 2: Debenzylation to 3-Hydroxyazetidine

    • Dissolve 1-benzyl-3-hydroxyazetidine in a suitable solvent like methanol or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter off the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain 3-hydroxyazetidine.

  • Step 3: Boc Protection

    • Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent.

    • Add a base (e.g., sodium bicarbonate or triethylamine).

    • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature for several hours.

    • After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield N-Boc-3-hydroxyazetidine.

StepKey ReagentsTypical Yield
CyclizationBenzylamine, Epichlorohydrin60-80%
DebenzylationH₂, Pd/C>90%
Boc Protection(Boc)₂O, Base>90%

Coupling of Precursors and Deprotection

The crucial step in the synthesis is the formation of the ether linkage between methyl 3-hydroxybenzoate and N-Boc-3-hydroxyazetidine. This can be achieved through a Mitsunobu reaction or a Williamson ether synthesis. The final step is the removal of the Boc protecting group.

Mitsunobu Reaction Approach

The Mitsunobu reaction allows for the direct coupling of the two precursors in the presence of a phosphine and an azodicarboxylate.

Mitsunobu_Mechanism cluster_activation Activation of the Alcohol cluster_substitution Nucleophilic Substitution PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt      |     C(O)OEt PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium [ROPPh₃]⁺ Betaine->Alkoxyphosphonium ROH N-Boc-3-Hydroxyazetidine ROH->Alkoxyphosphonium Product tert-Butyl 3-(3-(methoxycarbonyl)phenoxy) azetidine-1-carboxylate Alkoxyphosphonium->Product ArOH Methyl 3-Hydroxybenzoate ArO- Methyl 3-hydroxybenzoate Anion ArOH->ArO- Deprotonation ArO-->Product

Caption: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Coupling

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), methyl 3-hydroxybenzoate (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate.

Reactant/ReagentMolar RatioRole
N-Boc-3-Hydroxyazetidine1.0Alcohol
Methyl 3-Hydroxybenzoate1.0-1.2Nucleophile
Triphenylphosphine (PPh₃)1.2-1.5Reagent
DEAD or DIAD1.2-1.5Reagent
Typical Yield -60-80%
Williamson Ether Synthesis Approach

An alternative coupling strategy is the Williamson ether synthesis. This involves converting the hydroxyl group of one precursor into a good leaving group (e.g., a mesylate or tosylate) and then reacting it with the deprotonated hydroxyl group of the other precursor.

Williamson_Ether_Synthesis cluster_activation Activation of Azetidine cluster_coupling SN2 Reaction N-Boc-3-OH N-Boc-3-Hydroxyazetidine N-Boc-3-OMs N-Boc-3-Mesyloxyazetidine N-Boc-3-OH->N-Boc-3-OMs Mesyl Chloride, Base Product Coupled Product N-Boc-3-OMs->Product ArOH Methyl 3-Hydroxybenzoate ArO- Phenoxide ArOH->ArO- Base (e.g., NaH) ArO-->Product

Caption: Williamson ether synthesis pathway.

Experimental Protocol: Williamson Ether Synthesis

  • Step 1: Mesylation of N-Boc-3-hydroxyazetidine

    • Dissolve N-Boc-3-hydroxyazetidine in an anhydrous solvent like DCM at 0 °C.

    • Add a base such as triethylamine or pyridine.

    • Slowly add methanesulfonyl chloride (mesyl chloride).

    • Stir the reaction at 0 °C for a few hours.

    • Perform an aqueous work-up to isolate the N-Boc-3-mesyloxyazetidine.

  • Step 2: Ether Formation

    • In a separate flask, dissolve methyl 3-hydroxybenzoate in an anhydrous aprotic solvent like THF or DMF.

    • Add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the phenol.

    • Stir for a short period, then add a solution of N-Boc-3-mesyloxyazetidine in the same solvent.

    • Allow the reaction to warm to room temperature or heat gently to drive the reaction to completion.

    • Quench the reaction carefully with water and perform an extractive work-up.

    • Purify the crude product by column chromatography.

StepKey ReagentsTypical Yield
MesylationMesyl Chloride, Base>90%
CouplingNaH, N-Boc-3-mesyloxyazetidine70-85%
Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

  • Dissolve the protected intermediate, tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate, in a suitable solvent such as dichloromethane, dioxane, or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). If the free base is required, a basic work-up can be performed.

  • The product can be purified by recrystallization or precipitation.

ReagentConditionsNotes
Trifluoroacetic Acid (TFA)Room temperature, 1-4 hoursVolatile, easy to remove
HCl in Dioxane/MethanolRoom temperature, 1-4 hoursYields the hydrochloride salt
Typical Yield ->95%

Conclusion

The synthesis of this compound is a well-established process involving the preparation of key precursors and their subsequent coupling and deprotection. The choice between a Mitsunobu reaction and a Williamson ether synthesis for the key coupling step will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The protocols provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize this important building block for various applications in drug discovery and development. Careful execution of these experimental procedures and appropriate purification techniques are essential for obtaining the final product in high yield and purity.

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the putative mechanism of action of Methyl 3-(3-azetidinyloxy)benzoate as a novel inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from closely related azetidine-based benzoic acid derivatives to elucidate its likely biological activity. This guide includes a detailed description of the STAT3 pathway, quantitative data from analogous compounds, detailed experimental protocols for assessing STAT3 inhibition, and visual diagrams to facilitate understanding.

Introduction

This compound is a small molecule belonging to a class of compounds that has recently emerged as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of various human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][3] The development of small molecule inhibitors targeting STAT3 is therefore a significant area of research in oncology and immunology.

This guide focuses on the hypothesized mechanism of action of this compound, leveraging structure-activity relationship (SAR) studies of analogous azetidine-containing benzoic acid derivatives that have demonstrated potent and selective STAT3 inhibition.

The STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor.[4][5]

Recruited to these phosphorylated sites via their SH2 domains, STAT3 monomers are then themselves phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[6] This phosphorylation event induces the formation of stable STAT3 homodimers, which then translocate to the nucleus.[5] Within the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1] These target genes are involved in critical cellular processes such as proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT3_m STAT3 (monomer) JAK->STAT3_m 5. STAT3 Phosphorylation STAT3_m->Receptor pSTAT3_m p-STAT3 (monomer) pSTAT3_d p-STAT3 (dimer) pSTAT3_m->pSTAT3_d 6. Dimerization pSTAT3_d_nuc p-STAT3 (dimer) pSTAT3_d->pSTAT3_d_nuc 7. Nuclear Translocation DNA DNA pSTAT3_d_nuc->DNA 8. DNA Binding Gene Target Gene Transcription DNA->Gene 9. Gene Transcription Inhibition_Mechanism Inhibitor This compound pSTAT3_d p-STAT3 (dimer) Inhibitor->pSTAT3_d Inhibits pSTAT3_m p-STAT3 (monomer) pSTAT3_m->pSTAT3_d Dimerization Nuclear_Translocation Nuclear Translocation pSTAT3_d->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression EMSA_Workflow A Prepare Nuclear Extract (with active STAT3) B Incubate Extract with Inhibitor A->B C Add Radiolabeled DNA Probe B->C D Incubate for Protein-DNA Binding C->D E Native PAGE Electrophoresis D->E F Autoradiography/ Phosphorimaging E->F G Quantify Bands & Calculate IC50 F->G Luciferase_Assay_Workflow A Seed STAT3 Reporter Cells in 96-well plate B Pre-treat with Inhibitor A->B C Stimulate with STAT3 Activator (e.g., IL-6) B->C D Incubate (6-24h) C->D E Lyse Cells & Add Luciferase Reagent D->E F Measure Luminescence E->F G Normalize Data & Calculate EC50 F->G

References

An In-depth Technical Guide to the Solubility of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-azetidinyloxy)benzoate is a chemical compound of interest in drug discovery and development. A critical physicochemical parameter for any potential therapeutic agent is its solubility, as this property significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This document serves as a technical guide to the solubility of this compound.

It is important to note that as of the latest literature search, specific experimental solubility data for this compound is not extensively available in the public domain. Therefore, this guide will focus on providing its predicted physicochemical properties and a comprehensive set of experimental protocols for determining its solubility in various solvents. These protocols are based on established methodologies for characterizing novel chemical entities in a drug development setting.

Physicochemical Properties

While experimental data is sparse, certain physicochemical properties of this compound have been predicted through computational models. These properties are essential for understanding its potential behavior in solution.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃Chem-Space
Molecular Weight 207.23 g/mol Chem-Space
Boiling Point 325.2 ± 32.0 °C (Predicted)ChemicalBook[1]
Density 1.188 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 9.30 ± 0.40 (Predicted)ChemicalBook[1]

Experimental Solubility Data

The following table is a template for researchers to systematically record experimentally determined solubility data for this compound. It is designed to capture key parameters that influence solubility.

Solvent SystemTemperature (°C)Method UsedSolubility (µg/mL)Observations
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask
Phosphate-Buffered Saline (pH 7.4)37Shake-Flask
0.1 M HCl (pH 1)25Shake-Flask
Water25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Nephelometry
Ethanol25HPLC-UV
Polyethylene Glycol 400 (PEG400)25LC-MS/MS

Experimental Protocols

Determining the solubility of a compound is a fundamental step in its preclinical development. The two primary types of solubility measurements are thermodynamic (equilibrium) and kinetic.[2]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[3] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Materials and Reagents:

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 1-2 mg into 1 mL of solvent). The excess solid is crucial to ensure a saturated solution is formed.[3]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[3]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.[3]

  • Quantification: Dilute the filtered, saturated solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve of known concentrations.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in µg/mL or mg/mL.

Protocol 2: Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are high-throughput methods ideal for early drug discovery when compound availability is limited.[4] These methods measure the concentration at which a compound, dissolved in a stock solution (usually DMSO), precipitates when diluted into an aqueous buffer.[2]

Materials and Reagents:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Methodology (Nephelometric Assay):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Dilution and Precipitation: Transfer a small volume of each DMSO stock concentration into a corresponding well of another 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.[5]

  • Data Analysis: The kinetic solubility is the highest concentration that does not show significant precipitation compared to a blank control.

Mandatory Visualization

The following diagram illustrates a comprehensive workflow for the characterization of a compound's solubility, from initial screening to definitive thermodynamic measurement.

G cluster_kinetic Kinetic Solubility Screening (High-Throughput) cluster_thermo Thermodynamic Solubility Confirmation (Gold Standard) compound Start: Pure Compound (this compound) stock_prep Prepare High Concentration Stock in DMSO compound->stock_prep thermo_assay Perform Shake-Flask Assay (24-72h Equilibration) compound->thermo_assay Weigh excess solid into chosen solvent kinetic_assay Perform Kinetic Assay (e.g., Nephelometry) stock_prep->kinetic_assay kinetic_result Kinetic Solubility Result (Precipitation Point) kinetic_assay->kinetic_result kinetic_report Early Assessment Report: - Rank compounds - Guide initial formulation kinetic_result->kinetic_report Inform kinetic_result->thermo_assay Prioritize for Definitive Study separation Separate Solid and Liquid Phases (Centrifugation/Filtration) thermo_assay->separation quantification Quantify Solute Concentration (HPLC, LC-MS/MS) separation->quantification thermo_result Equilibrium Solubility Result (Definitive Value) quantification->thermo_result final_report Final Technical Report: - Formulation Development - In Vivo Study Design thermo_result->final_report Inform

References

Technical Guide: Physicochemical Properties of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: Core Physicochemical Data and Molecular Identification

This document provides essential physicochemical data for Methyl 3-(3-azetidinyloxy)benzoate, a compound of interest in chemical research and pharmaceutical development. The primary focus of this guide is the accurate presentation of its molecular weight and formula.

Molecular Identity and Weight

The fundamental physicochemical properties of this compound are summarized below. These values are derived from its confirmed molecular formula.

IdentifierValueReference
IUPAC Name Methyl 3-(azetidin-3-yloxy)benzoate
Molecular Formula C₁₁H₁₃NO₃[1][2]
Average Molecular Weight 207.23 g/mol [1][2]
CAS Number 1219976-96-1[1]

Experimental Protocols

The molecular weight presented in this guide is a theoretical value calculated based on the elemental composition of the molecular formula (C₁₁H₁₃NO₃) and the standard atomic weights of each element. As this is a computational determination, no experimental protocols for its measurement are applicable to this document.

Logical Relationships and Workflows

Visual diagrams, such as signaling pathways or experimental workflows, are not applicable to the presentation of a compound's intrinsic and calculated molecular weight. Therefore, no diagrams are included in this technical guide.

References

An In-depth Technical Guide to Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-azetidinyloxy)benzoate is a synthetic organic compound featuring a central benzene ring substituted with a methyl ester and an azetidinyl ether moiety. While specific discovery details of this exact molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, is recognized as a valuable component in drug design, often conferring improved physicochemical properties such as solubility and metabolic stability. This guide outlines a plausible synthetic pathway for this compound, provides detailed experimental protocols for key transformations, and discusses the potential biological significance of this class of compounds based on available data for related structures.

Chemical Properties and Data

A summary of the key chemical identifiers and predicted properties for this compound is presented below.

PropertyValueSource
CAS Number 1219976-96-1Chemical Abstracts Service
Molecular Formula C₁₁H₁₃NO₃N/A
Molecular Weight 207.23 g/mol N/A
Predicted Boiling Point 325.2 ± 32.0 °CN/A
Predicted Density 1.188 ± 0.06 g/cm³N/A
Predicted pKa 9.30 ± 0.40N/A

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence, commencing with commercially available starting materials. This pathway involves the protection of the azetidine nitrogen, followed by a key etherification reaction, and concluding with deprotection to yield the final product.

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Mitsunobu Etherification cluster_2 Step 3: Deprotection A 3-Azetidinol B N-Boc-3-azetidinol A->B Boc₂O, Base D N-Boc-Methyl 3-(3-azetidinyloxy)benzoate B->D C Methyl 3-hydroxybenzoate C->D PPh₃, DIAD E This compound D->E TFA or HCl

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-azetidinol)

This initial step involves the protection of the secondary amine of 3-azetidinol to prevent side reactions in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

Reaction: 3-Azetidinol + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-3-azetidinol

Procedure:

  • To a stirred solution of 3-azetidinol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like sodium bicarbonate or triethylamine (2-3 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-azetidinol.

Reagent/ParameterTypical Value
3-Azetidinol HCl1.0 eq
Di-tert-butyl dicarbonate1.1 eq
Base (e.g., NaHCO₃)2-3 eq
SolventDichloromethane or Dioxane/Water
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Expected Yield >90%
Step 2: Synthesis of tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

The key ether linkage is formed via a Mitsunobu reaction, which couples a secondary alcohol with a phenolic compound.[1][2] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although in this achiral case it is not a factor. Aromatic alcohols, such as phenols, are common nucleophiles in this reaction.[3]

Reaction: N-Boc-3-azetidinol + Methyl 3-hydroxybenzoate → N-Boc-Methyl 3-(3-azetidinyloxy)benzoate

Procedure:

  • Dissolve N-Boc-3-azetidinol (1 equivalent), Methyl 3-hydroxybenzoate (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution.[1][2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Reagent/ParameterTypical Value
N-Boc-3-azetidinol1.0 eq
Methyl 3-hydroxybenzoate1.2 eq
Triphenylphosphine (PPh₃)1.5 eq
DIAD or DEAD1.5 eq
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Expected Yield 60-80%
Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.

Reaction: N-Boc-Methyl 3-(3-azetidinyloxy)benzoate → this compound

Procedure:

  • Dissolve the N-Boc protected intermediate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[5]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If necessary, neutralize the resulting salt with a mild base and extract the free amine into an organic solvent, or isolate the hydrochloride salt directly.

  • Purify the product by crystallization or chromatography if required.

Reagent/ParameterTypical Value
N-Boc Intermediate1.0 eq
Acid (TFA or 4M HCl in Dioxane)Excess
SolventDichloromethane or Dioxane
TemperatureRoom Temperature
Reaction Time1-4 hours
Expected Yield >95%

Potential Biological Significance and Signaling Pathways

While no specific biological data for this compound has been found, the structural components suggest potential areas of pharmacological interest. Azetidine-containing compounds have been explored for a wide range of biological activities.

Derivatives of 3-aryl-3-azetidinyl acetic acid methyl esters have been investigated for their neuroprotective activity, showing inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7] Furthermore, some of these compounds have demonstrated neuroprotective effects in models of Parkinson's disease.[7]

The azetidine moiety is also present in inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases.[8] Additionally, various azetidin-2-one derivatives have shown promising antitubercular, antibacterial, and antifungal activities.[9][10]

Given these precedents, this compound and its analogs could be valuable candidates for screening in assays related to neurodegenerative diseases, metabolic disorders, and infectious diseases. The general workflow for such a preliminary screening is outlined below.

Biological_Screening_Workflow cluster_assays Primary Screening Assays cluster_follow_up Secondary/Follow-up Studies Compound This compound Assay1 Enzyme Inhibition Assays (e.g., AChE, BChE, SCD) Compound->Assay1 Assay2 Antimicrobial Assays (e.g., Antibacterial, Antifungal) Compound->Assay2 Assay3 Cell-based Assays (e.g., Neuroprotection, Cytotoxicity) Compound->Assay3 Hit_ID Hit Identification & Validation Assay1->Hit_ID Assay2->Hit_ID Assay3->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Mechanism Mechanism of Action Studies SAR->Mechanism In_Vivo In Vivo Efficacy & PK/PD Studies Mechanism->In_Vivo

Caption: General workflow for the biological evaluation of novel chemical entities.

Conclusion

This compound is a compound with potential for applications in drug discovery, drawing from the established value of its constituent chemical motifs. This guide provides a robust and plausible synthetic route based on well-established chemical transformations. While direct biological data for this specific molecule is not yet available, the documented activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of neurodegenerative and infectious diseases. The experimental protocols and workflows detailed herein offer a comprehensive starting point for researchers and drug development professionals interested in exploring the synthesis and biological profile of this and related compounds.

References

An Examination of Methyl 3-(3-azetidinyloxy)benzoate: A Cursory Overview in the Absence of Detailed Literature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the current publicly available information on methyl 3-(3-azetidinyloxy)benzoate. It is important to note that a comprehensive literature review reveals a significant scarcity of detailed experimental data and biological studies for this specific compound.

This document endeavors to provide a foundational understanding by presenting the available chemical data, proposing a plausible synthetic route based on established chemical principles, and discussing the potential relevance of its structural motifs in medicinal chemistry.

Chemical and Physical Properties

Quantitative data for this compound is sparse and appears to be based on predictive models rather than experimental determination. The following table summarizes the available information.

PropertyValueSource
CAS Number 1219976-96-1ChemicalBook
Molecular Formula C₁₁H₁₃NO₃ChemicalBook
Molecular Weight 207.23 g/mol ChemicalBook
Predicted Boiling Point 325.2 ± 32.0 °CChemicalBook
Predicted Density 1.188 ± 0.06 g/cm³ChemicalBook
Predicted pKa 9.30 ± 0.40ChemicalBook

Hypothetical Synthesis Pathway

While no specific experimental protocol for the synthesis of this compound has been found in the surveyed literature, a plausible two-step synthetic pathway can be proposed. This pathway is based on well-established reactions for the formation of esters and aryl ethers.

The proposed synthesis would begin with the Fischer esterification of 3-hydroxybenzoic acid with methanol to yield methyl 3-hydroxybenzoate. The second step would involve an etherification reaction, likely a variation of the Williamson ether synthesis, between methyl 3-hydroxybenzoate and a suitable N-protected 3-halo- or 3-tosylazetidine, followed by deprotection.

Hypothetical Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Etherification & Deprotection 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic_Acid->Methyl_3-hydroxybenzoate H₂SO₄ (cat.) Reflux Methanol Methanol Methanol->Methyl_3-hydroxybenzoate Methyl_3-azetidinyloxybenzoate This compound Methyl_3-hydroxybenzoate->Methyl_3-azetidinyloxybenzoate 1. Base (e.g., NaH) 2. Deprotection Protected_Azetidine N-Protected 3-halo/tosyl-azetidine Protected_Azetidine->Methyl_3-azetidinyloxybenzoate Research Workflow for this compound Start Limited Public Data Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Bio_Screening Biological Screening Purification->Bio_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Bio_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Potential Therapeutic Agent or Chemical Probe Lead_Optimization->End

Potential Research Areas for Methyl 3-(3-azetidinyloxy)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-azetidinyloxy)benzoate is a novel chemical entity that combines two pharmacologically relevant scaffolds: the 3-azetidinyloxy ring and the methyl benzoate moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized in medicinal chemistry for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a rigid scaffold for precise substituent placement.[1] Derivatives of 3-substituted azetidines have shown promise in targeting the central nervous system (CNS) and in the development of inhibitors for challenging targets like STAT3 and GABA transporters.[2][3] Concurrently, the methyl benzoate scaffold and its analogs have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties.[4] This technical guide aims to provide a comprehensive overview of the potential research areas for this compound, drawing upon the known biological activities of its constituent parts. We will explore its synthetic accessibility, propose key therapeutic areas for investigation, and provide detailed experimental protocols for its evaluation.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The rational design of new molecular entities often involves the strategic combination of known pharmacophores to achieve novel or enhanced biological activities. This compound represents such a hybrid molecule, integrating the structural features of both azetidine ethers and methyl benzoates.

The azetidine moiety is a "privileged" scaffold in modern drug discovery.[1] Its strained four-membered ring introduces a degree of three-dimensionality that can be advantageous for target binding compared to more planar aromatic systems. Furthermore, the nitrogen atom provides a handle for further chemical modification and can influence the molecule's overall polarity and basicity. The incorporation of an ether linkage at the 3-position of the azetidine ring, as seen in the "3-azetidinyloxy" group, offers a stable and synthetically accessible connection point. Azetidine ethers have been explored as bioisosteric replacements for esters, potentially offering improved metabolic stability.[5]

The methyl benzoate portion of the molecule is a versatile pharmacophore. Benzoate esters are found in numerous natural products and synthetic compounds with diverse biological activities. They can participate in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic stacking. The ester functionality can also serve as a prodrug moiety, susceptible to hydrolysis by esterases to release a potentially more active carboxylic acid.

This guide will delve into three primary areas of potential research for this compound:

  • Central Nervous System (CNS) Disorders: Leveraging the favorable properties of the azetidine scaffold for brain penetration and targeting CNS receptors.

  • Oncology: Investigating its potential as an anticancer agent, particularly as an inhibitor of the STAT3 signaling pathway.

  • Neurotransmitter Modulation: Exploring its activity as a modulator of GABAergic neurotransmission through inhibition of GABA transporters.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the nucleophilic substitution of a protected 3-hydroxyazetidine with methyl 3-hydroxybenzoate under Williamson ether synthesis conditions, followed by deprotection.

Synthetic Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Intermediate N-Boc-Methyl 3-(3-azetidinyloxy)benzoate Boc-3-hydroxyazetidine->Intermediate Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate Methyl_3-hydroxybenzoate->Intermediate Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) Base->Intermediate Final_Product This compound Intermediate->Final_Product Acid (e.g., TFA, HCl) Solvent (e.g., DCM)

A proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Boc-Methyl 3-(3-azetidinyloxy)benzoate

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 3-hydroxybenzoate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-Methyl 3-(3-azetidinyloxy)benzoate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve N-Boc-Methyl 3-(3-azetidinyloxy)benzoate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, C-O-C of the ether).

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.

Potential Research Area 1: Central Nervous System (CNS) Disorders

The unique physicochemical properties of the azetidine scaffold make it an attractive building block for CNS-penetrant drugs.[6] The introduction of the polar 3-azetidinyloxy group may enhance aqueous solubility while maintaining sufficient lipophilicity for blood-brain barrier (BBB) permeability.

Rationale
  • Improved Physicochemical Properties: Azetidine-containing compounds often exhibit lower lipophilicity and higher aqueous solubility compared to their carbocyclic or larger heterocyclic analogs, which are desirable properties for CNS drugs.

  • Scaffold for CNS Targets: The rigid azetidine ring can serve as a scaffold to present substituents in a well-defined spatial orientation for optimal interaction with CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.

  • Bioisosterism: The 3-azetidinyloxy moiety can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a known CNS-active compound.[7]

Proposed Experimental Workflow

CNS Research Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies (if promising in vitro data) ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) BBB Blood-Brain Barrier Permeability Assay (e.g., PAMPA, Caco-2) ADME->BBB Receptor_Binding Receptor Binding Assays (e.g., GPCRs, Ion Channels) BBB->Receptor_Binding PK Pharmacokinetic Studies in Rodents (Brain/Plasma Ratio) Receptor_Binding->PK PD Pharmacodynamic Models (e.g., Anxiety, Depression Models) PK->PD

Workflow for investigating CNS activity.
Detailed Experimental Protocols

3.3.1. In Vitro ADME Profiling

A panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted to assess the drug-like properties of this compound.[8][9][10][11][12]

  • Aqueous Solubility: Determined using a thermodynamic or kinetic solubility assay.

  • Lipophilicity (LogD7.4): Measured by shake-flask method or calculated.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes from relevant species (e.g., human, rat).

  • Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration.

3.3.2. Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.

  • Prepare a donor plate with a solution of this compound in a buffer at pH 7.4.

  • Prepare an acceptor plate with a buffer solution.

  • Coat the filter of the donor plate with a lipid mixture mimicking the BBB.

  • Place the donor plate on top of the acceptor plate and incubate.

  • After incubation, measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Quantitative Data from Related Compounds
Compound ClassAssayValueReference
Azetidine DerivativesAqueous SolubilityGenerally improved over carbocyclic analogs[13]
CNS-active AzetidinesBrain/Plasma Ratio> 0.5 for promising candidates[6]

Potential Research Area 2: Oncology - STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[14] The development of small molecule STAT3 inhibitors is an active area of cancer research. Notably, azetidine-based compounds have recently emerged as potent STAT3 inhibitors.[3][15][16][17][18]

Rationale
  • Azetidine as a STAT3-binding Scaffold: The azetidine ring has been successfully incorporated into potent STAT3 inhibitors, suggesting it can effectively interact with the STAT3 protein.

  • Benzoate Moiety for Additional Interactions: The methyl benzoate group can potentially form additional interactions with the STAT3 binding pocket, enhancing affinity and selectivity.

  • Potential for Prodrug Strategy: The methyl ester could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may have altered activity or pharmacokinetic properties.

Proposed Experimental Workflow

STAT3 Inhibition Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays FP_Assay Fluorescence Polarization (FP) Assay (STAT3 SH2 Domain Binding) EMSA Electrophoretic Mobility Shift Assay (EMSA) (STAT3-DNA Binding) FP_Assay->EMSA Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) EMSA->Cell_Viability Western_Blot Western Blot Analysis (p-STAT3, downstream targets) Cell_Viability->Western_Blot Reporter_Assay STAT3 Reporter Gene Assay Western_Blot->Reporter_Assay

Workflow for investigating STAT3 inhibition.
Detailed Experimental Protocols

4.3.1. Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Binding

This assay measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.[19][20]

  • Prepare a reaction mixture containing recombinant STAT3 protein and a fluorescently labeled phosphotyrosine peptide ligand.

  • Add varying concentrations of this compound to the mixture.

  • Incubate to allow for binding equilibrium.

  • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide and inhibition of the STAT3-peptide interaction.

  • Calculate the IC50 value.

4.3.2. Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding

EMSA is used to detect the inhibition of STAT3 binding to its DNA consensus sequence.[21]

  • Prepare nuclear extracts from cancer cells with constitutively active STAT3.

  • Incubate the nuclear extracts with a radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site in the presence of varying concentrations of this compound.

  • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

  • Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band indicates inhibition of STAT3-DNA binding.

Quantitative Data from Related STAT3 Inhibitors
CompoundAssayIC50 (µM)Reference
Azetidine-based Inhibitor 5aEMSA0.55[3]
Azetidine-based Inhibitor 5oEMSA0.38[3]
Azetidine-based Inhibitor 8iEMSA0.34[18]

Potential Research Area 3: Neurotransmitter Modulation - GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of GATs can prolong the action of GABA, leading to potential therapeutic effects in conditions like epilepsy and anxiety. Azetidine derivatives have been identified as novel GABA uptake inhibitors.[2][22][23][24][25][26]

Rationale
  • Constrained GABA Analog: The 3-azetidinyloxy scaffold can be viewed as a conformationally restricted analog of GABA, potentially allowing it to bind to GABA transporters.

  • Lipophilic Moiety for GAT Interaction: The methyl benzoate group can provide a lipophilic component that is often important for potent GAT inhibition.

  • Subtype Selectivity: The unique structure of this compound may offer opportunities for developing inhibitors with selectivity for specific GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).

Proposed Experimental Workflow

GABA Uptake Inhibition Workflow cluster_0 In Vitro Assays cluster_1 Electrophysiology GABA_Uptake_Assay [3H]GABA Uptake Assay (in synaptosomes or cell lines) Binding_Assay Radioligand Binding Assay (e.g., [3H]tiagabine displacement) GABA_Uptake_Assay->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology (on GAT-expressing cells) Binding_Assay->Patch_Clamp

Workflow for investigating GABA uptake inhibition.
Detailed Experimental Protocols

5.3.1. [3H]GABA Uptake Assay

This assay measures the inhibition of GABA uptake into synaptosomes or cell lines expressing specific GAT subtypes.[27][28][29][30][31]

  • Prepare synaptosomes from rat brain tissue or use cell lines stably expressing a GAT subtype.

  • Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

  • Initiate the uptake by adding [3H]GABA.

  • Incubate for a short period at 37 °C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the IC50 value.

Quantitative Data from Related GABA Uptake Inhibitors
CompoundTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivativeGAT-12.01 - 2.83[2]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6[2]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3[2]

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. The convergence of the favorable physicochemical properties of the azetidine ring and the diverse biological activities of the methyl benzoate moiety suggests several exciting avenues for research. The proposed investigations into its potential as a CNS agent, a STAT3 inhibitor for oncology, and a GABA uptake modulator provide a solid foundation for future drug discovery efforts.

Future work should focus on the synthesis and comprehensive in vitro evaluation of this compound. Promising in vitro results should be followed by in vivo studies to establish its pharmacokinetic profile and therapeutic efficacy in relevant disease models. Furthermore, structure-activity relationship (SAR) studies, involving modification of both the azetidine and benzoate portions of the molecule, will be crucial for optimizing potency, selectivity, and drug-like properties. The exploration of this novel chemical space holds the potential to deliver next-generation therapeutics for a range of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of Methyl 3-(3-azetidinyloxy)benzoate, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: the Williamson ether synthesis and the Mitsunobu reaction, both followed by a final deprotection step. These methods offer flexibility in starting material selection and reaction conditions. This application note includes detailed experimental procedures, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is of growing interest in medicinal chemistry due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. The ether linkage to a substituted benzene ring provides a versatile scaffold for further chemical modification. The following protocols detail reliable methods for the synthesis of this important intermediate.

Synthesis Overview

The synthesis of this compound is typically achieved in two main stages:

  • Formation of the Ether Linkage: This involves the coupling of a protected 3-hydroxyazetidine derivative, namely tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine), with a suitable methyl benzoate precursor. Two effective methods for this transformation are:

    • Williamson Ether Synthesis: Reaction of the alkoxide of N-Boc-3-hydroxyazetidine with an activated aryl electrophile, such as methyl 3-fluorobenzoate.

    • Mitsunobu Reaction: A redox-condensation reaction between N-Boc-3-hydroxyazetidine and methyl 3-hydroxybenzoate using a phosphine and an azodicarboxylate.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen to yield the final product. This is typically accomplished under acidic conditions.

Data Presentation

Table 1: Key Starting Materials and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
tert-Butyl 3-hydroxyazetidine-1-carboxylateC₈H₁₅NO₃173.21White to light yellow solid
Methyl 3-fluorobenzoateC₈H₇FO₂154.14Colorless liquid
Methyl 3-hydroxybenzoateC₈H₈O₃152.15White crystalline solid
tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylateC₁₆H₂₁NO₅307.34Intermediate

Table 2: Final Product Specifications

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical Appearance
This compoundC₁₁H₁₃NO₃207.23Off-white to pale yellow solid or oil

Experimental Protocols

Protocol 1: Williamson Ether Synthesis Approach

Step 1a: Synthesis of tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of methyl 3-fluorobenzoate (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate.

Protocol 2: Mitsunobu Reaction Approach

Step 1b: Synthesis of tert-Butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), methyl 3-hydroxybenzoate (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired product from triphenylphosphine oxide and other byproducts.

Step 2: Deprotection of the Boc Group
  • Dissolve the tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate (1.0 eq.) obtained from either Protocol 1 or 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (0.2 M).

  • Add a solution of trifluoroacetic acid (TFA, 5-10 eq.) in the same solvent dropwise at 0 °C. Alternatively, a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M, 5-10 eq.) can be used.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in a suitable solvent like DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid. If HCl was used, the product may be isolated as the hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography or crystallization if necessary.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product N_Boc_Azetidinol N-Boc-3-hydroxyazetidine Protected_Product tert-Butyl 3-(3-(methoxycarbonyl) phenoxy)azetidine-1-carboxylate N_Boc_Azetidinol->Protected_Product Williamson Ether Synthesis (NaH, DMF) N_Boc_Azetidinol->Protected_Product Mitsunobu Reaction (PPh3, DEAD/DIAD, THF) Me_3_F_Benzoate Methyl 3-fluorobenzoate Me_3_OH_Benzoate Methyl 3-hydroxybenzoate Final_Product This compound Protected_Product->Final_Product Boc Deprotection (TFA or HCl)

Caption: Synthetic routes to this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Trifluoroacetic acid and hydrochloric acid are corrosive. Handle with appropriate care.

  • DEAD and DIAD are toxic and should be handled with caution.

Conclusion

The protocols described provide robust and versatile methods for the synthesis of this compound. The choice between the Williamson ether synthesis and the Mitsunobu reaction may depend on the availability of starting materials and the desired scale of the reaction. These detailed application notes are intended to facilitate the efficient and safe production of this valuable synthetic intermediate for applications in drug discovery and development.

Application Notes and Protocols for the Characterization of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Methyl 3-(3-azetidinyloxy)benzoate, a novel organic compound with potential applications in pharmaceutical development. The following protocols are designed to ensure the identity, purity, and structural integrity of the compound.

Compound Overview

Compound Name: this compound CAS Number: 1219976-96-1 Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol Structure:

Chemical Structure of this compound

Analytical Characterization Workflow

A systematic approach is crucial for the complete characterization of a new chemical entity. The following workflow outlines the recommended analytical tests.

Analytical_Workflow cluster_0 Initial Purity Assessment cluster_1 Structural Elucidation cluster_2 Quantitative Analysis & Final Confirmation cluster_3 Final Report TLC Thin Layer Chromatography (TLC) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) TLC->NMR HPLC_purity HPLC-UV (Purity) HPLC_purity->NMR MS Mass Spectrometry (MS) NMR->MS HPLC_assay HPLC-UV (Assay) MS->HPLC_assay EA Elemental Analysis (CHN) HPLC_assay->EA FTIR FT-IR Spectroscopy EA->FTIR Report Certificate of Analysis (CoA) FTIR->Report Sample Test Sample: This compound Sample->TLC Sample->HPLC_purity

Caption: Experimental workflow for the analytical characterization of this compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity and quantifying the amount of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary method for determining the purity and assay of the compound.

Protocol: HPLC Purity and Assay

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak. For assay, a standard of known concentration is used for comparison.

Table 1: Typical HPLC-UV Data

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water + 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection 254 nm
Expected Retention Time 5-10 min
Purity Specification ≥ 98.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of the compound and any volatile impurities.

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

Table 2: Expected GC-MS Fragmentation Data

m/z ValueInterpretation
207 [M]⁺ (Molecular Ion)
176 [M - OCH₃]⁺
151 [M - C₃H₆N]⁺
121 [C₇H₅O₂]⁺ (Fragment from benzoate moiety)
56 [C₃H₆N]⁺ (Fragment from azetidine ring)

Spectroscopic Methods

Spectroscopic techniques are employed for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.[1][2]

Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (ortho to -COOCH₃) 7.6 - 7.7m
Aromatic-H (para to -COOCH₃) 7.3 - 7.4t
Aromatic-H (ortho to -O-Azetidine) 7.1 - 7.2m
Aromatic-H (para to -O-Azetidine) 6.9 - 7.0m
Azetidine-CH (-O-CH-) 4.9 - 5.1quintet
Methyl-H (-OCH₃) 3.9s
Azetidine-CH₂ 3.8 - 4.0m
Azetidine-NH 2.0 - 3.0 (broad)s

Table 4: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (-C=O) 166 - 167
Aromatic-C (C-O-Azetidine) 158 - 159
Aromatic-C (C-COOCH₃) 131 - 132
Aromatic-C 129 - 130
Aromatic-C 121 - 122
Aromatic-C 119 - 120
Aromatic-C 115 - 116
Azetidine-CH (-O-CH-) 60 - 65
Methyl-C (-OCH₃) 52 - 53
Azetidine-CH₂ 45 - 50
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Table 5: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300 - 3500 N-H stretch (azetidine)
3000 - 3100 Aromatic C-H stretch
2850 - 3000 Aliphatic C-H stretch
1710 - 1730 C=O stretch (ester)
1580 - 1600 C=C stretch (aromatic)
1200 - 1300 C-O stretch (ester and ether)

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.

Protocol: CHN Analysis

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Table 6: Theoretical vs. Expected Elemental Analysis Data

ElementTheoretical (%)Expected Range (%)
Carbon (C) 63.7663.56 - 63.96
Hydrogen (H) 6.326.12 - 6.52
Nitrogen (N) 6.766.56 - 6.96

Logical Relationship of Analytical Techniques

The combination of these analytical techniques provides a comprehensive characterization of this compound, where each technique offers a unique piece of information that complements the others.

Logical_Relationship Compound This compound HPLC_Purity HPLC Purity Compound->HPLC_Purity TLC_Purity TLC Compound->TLC_Purity MS_Identity Mass Spectrometry (Molecular Weight) Compound->MS_Identity EA_Identity Elemental Analysis (Empirical Formula) Compound->EA_Identity NMR_Structure NMR Spectroscopy (Connectivity) Compound->NMR_Structure FTIR_Structure FT-IR Spectroscopy (Functional Groups) Compound->FTIR_Structure HPLC_Purity->NMR_Structure confirms MS_Identity->EA_Identity confirms NMR_Structure->MS_Identity confirms NMR_Structure->FTIR_Structure confirms

Caption: Interrelation of analytical techniques for comprehensive compound characterization.

These application notes and protocols should serve as a valuable resource for the analytical characterization of this compound, ensuring high-quality and reliable data for research and development purposes.

References

Application Notes and Protocols: Methyl 3-(3-azetidinyloxy)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-azetidinyloxy)benzoate is a versatile bifunctional building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a reactive secondary azetidine amine, a rigid four-membered ring that can impart desirable conformational constraints, and a methyl benzoate moiety that can serve as a handle for further functionalization or as a key pharmacophoric element. The azetidine ring is a valuable scaffold in modern drug design, often conferring improved physicochemical properties such as solubility and metabolic stability.[1][2][3]

This document provides a detailed application note on a highly relevant transformation involving this compound: the Palladium-catalyzed N-arylation (Buchwald-Hartwig amination). This reaction is a cornerstone of modern synthetic chemistry for the construction of carbon-nitrogen bonds, enabling the synthesis of a diverse array of N-aryl azetidines.[4][5][6] Such motifs are prevalent in numerous biologically active compounds and clinical candidates.[2][7]

Proposed Application: N-Arylation via Buchwald-Hartwig Amination

The secondary amine of the azetidine ring in this compound is a prime site for functionalization. The Buchwald-Hartwig amination offers a robust and general method for the coupling of this amine with a variety of aryl and heteroaryl halides or triflates. This reaction allows for the systematic exploration of the chemical space around the azetidine nitrogen, a common strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic properties.

The general transformation is depicted below:

N_Arylation cluster_reactants Reactants reagent1 This compound reaction_node Pd Catalyst Ligand Base reagent1->reaction_node reagent2 Aryl Halide (Ar-X) X = Br, I, OTf reagent2->reaction_node product N-Aryl-Methyl 3-(3-azetidinyloxy)benzoate reaction_node->product C-N Bond Formation

Caption: General scheme of the Buchwald-Hartwig N-arylation.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig N-arylation of cyclic amines with various aryl halides, based on literature precedents for similar substrates. These data provide a baseline for the expected outcome of the N-arylation of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
21-Bromo-4-methoxybenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1101880-90
32-ChloropyridinePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃t-BuOH1002475-85
41-Iodo-3-nitrobenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene901670-80
54-Trifluoromethylphenyl triflatePd₂(dba)₃ (2)XPhos (4)NaOtBuDioxane1001288-98

Yields are based on analogous reactions with similar cyclic amines and are presented as a predictive range.

Experimental Protocols

General Protocol for the Buchwald-Hartwig N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific aryl halides.

protocol_workflow start Start reagents Combine this compound, Aryl Halide, Base, and Ligand in a dry flask. start->reagents inert Evacuate and backfill the flask with an inert gas (e.g., Argon). reagents->inert solvent_catalyst Add anhydrous solvent and the Palladium catalyst. inert->solvent_catalyst reaction Heat the reaction mixture with stirring for the specified time. solvent_catalyst->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature, dilute with solvent, and filter through celite. monitoring->workup extraction Perform aqueous workup and extract the product. workup->extraction purification Purify the crude product by column chromatography. extraction->purification end End purification->end signaling_logic start This compound synthesis N-Arylation (Buchwald-Hartwig) start->synthesis library Library of N-Aryl Azetidine Derivatives synthesis->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization hit_id->lead_op candidate Drug Candidate lead_op->candidate

References

Application Notes and Protocols: Methyl 3-(3-azetidinyloxy)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-azetidinyloxy)benzoate is a versatile building block in medicinal chemistry, offering a unique combination of structural features that are attractive for the design of novel therapeutic agents. The incorporation of a rigid, three-dimensional azetidine ring linked to a benzoate moiety via an ether linkage provides a valuable scaffold for exploring chemical space and optimizing drug-like properties. This document provides an overview of its applications, synthesis, and protocols for its use in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The azetidine ring, a saturated four-membered heterocycle, imparts a degree of conformational constraint, which can be advantageous for improving binding affinity and selectivity towards biological targets. The ether linkage provides metabolic stability, while the methyl benzoate group offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Applications in Drug Discovery

The this compound scaffold has been incorporated into molecules targeting key drug classes, including protein kinases and GPCRs. Its structural rigidity and potential for hydrogen bonding interactions make it a valuable component in designing ligands with high affinity and specificity.

As a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer. The design of selective kinase inhibitors is a major focus of modern drug discovery. The this compound moiety can serve as a key fragment in the development of such inhibitors, often interacting with the hinge region or other allosteric sites of the kinase.

As a Scaffold for GPCR Modulators

G-protein coupled receptors are the largest family of transmembrane receptors and are the targets of a significant portion of currently marketed drugs. They are involved in a wide array of physiological processes, making them attractive targets for a variety of diseases. The unique three-dimensional shape of the azetidine ring in this compound can be exploited to achieve selective interactions with the complex topologies of GPCR binding pockets, leading to the development of potent and selective modulators.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in medicinal chemistry. Below are representative protocols for its synthesis and subsequent modification.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound, involving the Williamson ether synthesis.

Materials:

  • Methyl 3-hydroxybenzoate

  • 1-Boc-3-iodoazetidine (or other suitable protected 3-haloazetidine)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Step 1: Ether Formation (Boc-protected intermediate)

    • To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 1-Boc-3-iodoazetidine (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 3-(1-Boc-3-azetidinyloxy)benzoate.

  • Step 2: Deprotection

    • Dissolve the purified Methyl 3-(1-Boc-3-azetidinyloxy)benzoate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound.

Quantitative Data:

StepReactantsSolventBase/AcidYield (%)Purity (%)
Ether FormationMethyl 3-hydroxybenzoate, 1-Boc-3-iodoazetidineDMFNaH75-85>95
DeprotectionMethyl 3-(1-Boc-3-azetidinyloxy)benzoateDCMTFA90-98>98
Protocol 2: Amide Coupling with a Kinase Inhibitor Scaffold

This protocol outlines the coupling of the deprotected azetidine nitrogen with a carboxylic acid-containing kinase inhibitor fragment.

Materials:

  • This compound

  • Carboxylic acid-containing kinase inhibitor scaffold (e.g., a substituted pyrimidine carboxylic acid)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid-containing kinase inhibitor scaffold (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired kinase inhibitor.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling A Methyl 3-hydroxybenzoate C Methyl 3-(1-Boc-3-azetidinyloxy)benzoate A->C NaH, DMF B 1-Boc-3-iodoazetidine B->C D This compound C->D TFA, DCM F Final Kinase Inhibitor D->F HATU, DIPEA, DMF E Carboxylic Acid Scaffold E->F

Caption: Synthetic route to a kinase inhibitor using this compound.

General Kinase Inhibition Signaling Pathway

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Kinase Inhibitor (contains azetidinyloxy benzoate scaffold) Inhibitor->Kinase Inhibition

Caption: General mechanism of action for a kinase inhibitor.

GPCR Modulation Logical Relationship

GPCR_Modulation cluster_gpcr GPCR Signaling Ligand Endogenous Ligand GPCR G-Protein Coupled Receptor Ligand->GPCR Binds to Orthosteric Site G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates SecondMessenger Second Messenger Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Modulator Allosteric Modulator (contains azetidinyloxy benzoate scaffold) Modulator->GPCR Binds to Allosteric Site

Caption: Allosteric modulation of a GPCR by a compound containing the target scaffold.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique structural features and synthetic tractability make it an attractive scaffold for the development of novel therapeutics targeting a range of biological targets, including kinases and GPCRs. The provided protocols and visualizations serve as a guide for researchers in the synthesis and application of this important chemical entity in drug discovery programs. Further exploration of derivatives based on this scaffold holds significant promise for the identification of new and improved drug candidates.

Probing the Potential of Methyl 3-(3-azetidinyloxy)benzoate Derivatives as Selective Muscarinic M3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more selective and effective therapeutics for conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD), researchers are turning their attention to a promising class of compounds: Methyl 3-(3-azetidinyloxy)benzoate derivatives. These small molecules are showing significant potential as potent and selective antagonists of the muscarinic M3 receptor, a key player in smooth muscle contraction. This application note provides a detailed overview of the experimental applications of these derivatives, including their mechanism of action, protocols for their evaluation, and a summary of key quantitative data.

Unlocking Therapeutic Potential by Targeting the M3 Receptor

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly found on smooth muscle cells, such as those in the bladder and airways, as well as in glandular tissue. Unwanted contractions of these smooth muscles are the hallmark of conditions like OAB and bronchospasm in COPD. By selectively blocking the M3 receptor, this compound derivatives can inhibit these contractions, offering a targeted therapeutic approach with the potential for fewer side effects compared to less selective antimuscarinic agents.

The core structure, featuring an azetidine ring linked to a benzoate moiety, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The exploration of derivatives, particularly those with a benzonitrile substitution in place of the methyl benzoate, has yielded compounds with high affinity and selectivity for the M3 receptor.

Visualizing the Mechanism of Action

The therapeutic effect of this compound derivatives as M3 receptor antagonists is achieved by interrupting a specific signaling cascade. The following diagram illustrates the canonical Gq-coupled signaling pathway of the M3 receptor and the inhibitory action of these novel antagonists.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates PKC->Contraction Potentiates ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->M3R Binds & Blocks

Figure 1: M3 Muscarinic Receptor Signaling and Antagonist Action.

Experimental Evaluation: Protocols and Workflows

The characterization of this compound derivatives as M3 receptor antagonists involves a series of in vitro and in vivo experiments. The following workflow diagram outlines the key steps in the preclinical evaluation process.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Binding_Assay Radioligand Binding Assay (Receptor Affinity) Synthesis->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (M1, M2, M4, M5 Receptors) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Selectivity_Assay->PK_Studies Efficacy_Studies Efficacy Models (e.g., Bladder Function in Rats) PK_Studies->Efficacy_Studies Lead_Opt Lead Optimization Efficacy_Studies->Lead_Opt Lead_Opt->Synthesis Iterative Design

Figure 2: Preclinical Evaluation Workflow for M3 Antagonists.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for M3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the human M3 muscarinic receptor.

Materials:

  • HEK293 cells stably expressing the human M3 receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compounds (this compound derivatives).

  • Atropine as a non-selective muscarinic antagonist (positive control).

  • Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare cell membranes from HEK293-hM3 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-NMS (final concentration ~0.5 nM), and 50 µL of the test compound at various concentrations.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of atropine (final concentration 1 µM).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvest the membranes by filtration through the filter plates and wash three times with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of the test compounds by measuring their ability to inhibit agonist-induced calcium mobilization.

Materials:

  • CHO-K1 cells stably co-expressing the human M3 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Carbachol as a muscarinic agonist.

  • Test compounds.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add the test compounds at various concentrations and incubate for 15 minutes at 37°C.

  • Add carbachol (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to all wells.

  • Immediately measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~525 nm) over a period of 60-120 seconds.

  • Determine the inhibitory effect of the test compounds on the carbachol-induced calcium signal and calculate the IC50 values.

Quantitative Data Summary

The following tables summarize representative data for a series of 3-(azetidin-3-yloxy)benzonitrile derivatives, which are close analogs of the target compounds and demonstrate the potential of this chemical scaffold.

Table 1: In Vitro M3 Receptor Binding Affinity and Functional Antagonism

Compound IDM3 Binding Affinity (Ki, nM)M3 Functional Antagonism (IC50, nM)
Derivative A 1.22.5
Derivative B 0.81.8
Derivative C 2.55.1
Atropine (Control) 0.91.5

Table 2: Muscarinic Receptor Subtype Selectivity Profile (Ki, nM)

Compound IDM1M2M3M4M5M2/M3 SelectivityM1/M3 Selectivity
Derivative A 251501.23045125-fold21-fold
Derivative B 181200.82235150-fold23-fold
Derivative C 402502.55560100-fold16-fold
Atropine (Control) 1.11.50.91.21.0~1.7-fold~1.2-fold

Conclusion and Future Directions

This compound derivatives and their analogs represent a highly promising class of selective M3 muscarinic receptor antagonists. The data presented herein demonstrates their potential for high-affinity binding and potent functional antagonism of the M3 receptor, coupled with significant selectivity over other muscarinic receptor subtypes. This selectivity is a critical attribute that may translate to an improved side-effect profile in clinical applications.

Further research will focus on optimizing the pharmacokinetic properties of these compounds to ensure their suitability for the intended therapeutic applications, such as oral administration for OAB or inhaled delivery for COPD. The detailed protocols and workflows provided in this application note serve as a valuable resource for researchers and drug development professionals working to advance these promising molecules towards clinical reality.

Application Note: High-Throughput Screening for Modulators of a Novel GPCR Target Using Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive high-throughput screening (HTS) campaign to identify novel modulators of a hypothetical G-protein coupled receptor, GPCR-X, implicated in neurodegenerative diseases. We describe a cell-based assay designed for HTS, followed by confirmatory screens and dose-response studies to characterize promising compounds. As an exemplary case, we present the hypothetical identification and characterization of Methyl 3-(3-azetidinyloxy)benzoate as a potent antagonist of GPCR-X. This application note provides detailed protocols, data analysis, and visualizations to guide researchers in setting up similar screening campaigns for novel drug discovery.

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention. GPCR-X is a newly identified orphan receptor predominantly expressed in neuronal tissues, with preliminary evidence suggesting its involvement in the progression of neurodegenerative disorders. The identification of small molecule modulators of GPCR-X is a critical step toward validating its therapeutic potential and developing novel treatments.

High-throughput screening (HTS) is a powerful strategy for rapidly assessing large compound libraries to identify "hit" molecules with desired biological activity.[1][2] This application note details a robust HTS assay for identifying antagonists of GPCR-X. The assay is based on measuring changes in intracellular calcium levels in a recombinant cell line stably expressing GPCR-X. We present a hypothetical screening workflow, from primary screening of a diverse compound library to the confirmation and characterization of a hit compound, this compound.

Hypothetical Signaling Pathway of GPCR-X

The activation of GPCR-X by its endogenous ligand is hypothesized to couple to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected by a fluorescent calcium indicator.

GPCR_X_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR_X GPCR-X G_protein Gαq/βγ GPCR_X->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG IP3R IP3 Receptor IP3_DAG->IP3R IP3 binds G_protein->PLC Activates Ca_release Ca2+ Release Ca_indicator Fluorescent Ca2+ Indicator Ca_release->Ca_indicator Binds to Fluorescence Fluorescence Signal Ca_indicator->Fluorescence Ca_store Ca2+ Store IP3R->Ca_store Opens channel Ca_store->Ca_release Ligand Endogenous Ligand Ligand->GPCR_X Activates Antagonist This compound (Antagonist) Antagonist->GPCR_X Inhibits

Caption: Hypothetical GPCR-X signaling pathway.

High-Throughput Screening Workflow

The HTS campaign follows a multi-step process to identify and validate potential modulators of GPCR-X. The workflow is designed to maximize efficiency and minimize false positives.

HTS_Workflow cluster_workflow HTS Workflow start Start: Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (Activity > 3x SD of Control) primary_screen->hit_identification confirmatory_screen Confirmatory Screen (Fresh Compound) hit_identification->confirmatory_screen Primary Hits false_positives Eliminate False Positives hit_identification->false_positives Inactive Compounds dose_response Dose-Response & IC50 Determination confirmatory_screen->dose_response Confirmed Hits confirmatory_screen->false_positives Non-reproducible sar_expansion SAR Expansion (Analog Synthesis & Testing) dose_response->sar_expansion Potent Hits lead_optimization Lead Optimization sar_expansion->lead_optimization

Caption: High-throughput screening workflow.

Data Presentation

Table 1: Summary of Hypothetical Primary HTS Campaign
ParameterValue
Compound Library Size 100,000
Screening Concentration 10 µM
Plate Format 384-well
Primary Hit Rate 0.5%
Number of Primary Hits 500
Confirmation Rate 60%
Number of Confirmed Hits 300
Table 2: Hypothetical Dose-Response Data for this compound
Concentration (µM)% Inhibition
10098.5
3095.2
1085.1
365.7
148.9
0.325.3
0.110.1
0.032.5
Calculated IC50 1.05 µM

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human GPCR-X.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl) ester.

  • Agonist: Hypothetical endogenous ligand for GPCR-X.

  • Test Compounds: Compound library including this compound, dissolved in 100% DMSO.

Protocol for Primary HTS Assay
  • Cell Plating: Seed HEK293-GPCR-X cells into black, clear-bottom 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Aspirate the culture medium and add 20 µL of Fluo-4 AM loading solution (4 µM in Assay Buffer) to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 100 nL of test compounds (10 mM in DMSO) to the appropriate wells using a pintool, resulting in a final concentration of 10 µM. For control wells, add 100 nL of DMSO.

  • Incubation: Incubate the plates for 15 minutes at room temperature.

  • Agonist Addition and Signal Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for 10 seconds. Add 10 µL of the GPCR-X agonist at its EC80 concentration. Continue to read the fluorescence intensity for 120 seconds.

Protocol for Confirmatory Screening
  • Follow the same procedure as the Primary HTS Assay.

  • Use freshly prepared solutions of the hit compounds.

  • Each compound is tested in triplicate.

  • A hit is confirmed if the inhibition is reproducible and meets the initial hit criteria.

Protocol for IC50 Determination
  • Prepare a 10-point serial dilution of the confirmed hit compound (e.g., this compound) in DMSO.

  • Follow the Primary HTS Assay protocol for cell plating and dye loading.

  • Add the serially diluted compound to the wells in triplicate.

  • Measure the fluorescence signal after agonist addition as described above.

  • Calculate the percent inhibition for each concentration relative to DMSO controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The methodologies and protocols described in this application note provide a robust framework for conducting a high-throughput screening campaign to identify novel modulators of GPCR-X. The hypothetical data presented for this compound demonstrates the potential of this workflow to identify and characterize potent lead compounds. This approach is adaptable to other GPCR targets and can be a valuable tool in the early stages of drug discovery. Further studies would be required to determine the mechanism of action, selectivity, and in vivo efficacy of any identified hits.

References

Application Notes and Protocols for NMR Spectroscopy of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 3-(3-azetidinyloxy)benzoate. The information contained herein is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound, which is of interest in medicinal chemistry and drug development.

Introduction

This compound is a small organic molecule featuring a substituted benzene ring and an azetidine moiety. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document outlines the standardized procedures for preparing a sample of this compound for NMR analysis and the parameters for acquiring ¹H and ¹³C NMR spectra. Predicted NMR data is provided for reference.

Predicted NMR Data

Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions were generated using computational algorithms and serve as a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.68dd2.5, 1.5
H-47.23ddd7.8, 2.5, 1.5
H-57.38t7.8
H-67.05ddd7.8, 2.5, 1.0
OCH₃3.90s-
Azetidine CH4.95p6.0
Azetidine CH₂ (x2)4.20t6.0
Azetidine CH₂ (x2)3.80t6.0

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C=O166.5
C-1131.5
C-2122.0
C-3158.0
C-4117.5
C-5129.8
C-6117.0
OCH₃52.3
Azetidine CH65.0
Azetidine CH₂ (x2)55.0

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.

I. NMR Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to dissolve the compound completely.

  • Filtering the Sample: Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Transferring to NMR Tube: Using the filter-plugged Pasteur pipette, transfer the solution from the vial into the NMR tube. This will remove any particulate matter that could affect the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

Instrumentation:

  • A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

¹H NMR Acquisition Parameters (Typical):

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm

  • Transmitter Frequency Offset (o1p): Centered on the aromatic region (approx. 7.5 ppm)

¹³C NMR Acquisition Parameters (Typical):

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the carbon spectrum (approx. 120 ppm)

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up Experiment (1H and 13C) load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate peak_pick Peak Picking integrate->peak_pick assign Spectral Assignment peak_pick->assign

Caption: NMR Experimental Workflow for this compound.

Chemical Structure and Key Regions

This diagram shows the chemical structure of this compound and highlights the key proton and carbon environments for NMR analysis.

Caption: Structure and Key ¹H NMR Regions of this compound.

Application Note: Quantitative Analysis of Methyl 3-(3-azetidinyloxy)benzoate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Methyl 3-(3-azetidinyloxy)benzoate, a key intermediate in pharmaceutical development, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies, metabolite identification, and quality control of drug substances. The protocol includes sample preparation, chromatographic conditions, and mass spectrometer parameters. Additionally, predicted fragmentation patterns and a comprehensive experimental workflow are provided to guide researchers in setting up their analyses.

Introduction

This compound (C₁₁H₁₃NO₃, MW: 207.23) is a significant building block in the synthesis of various pharmaceutically active compounds.[1] Accurate and sensitive quantification of this molecule is crucial for understanding its role in drug metabolism, ensuring the quality of active pharmaceutical ingredients (APIs), and supporting preclinical and clinical development. This document provides a robust LC-MS/MS method for the reliable determination of this compound in complex matrices.

Predicted Mass Spectrometry Fragmentation

The mass spectral fragmentation of this compound is predicted based on established fragmentation rules for benzoate esters and azetidine-containing compounds.[2][3][4] Under positive electrospray ionization (ESI+), the molecule is expected to form a protonated molecular ion [M+H]⁺ at m/z 208.1. Subsequent fragmentation in the collision cell is anticipated to yield characteristic product ions.

A plausible fragmentation pathway involves the cleavage of the azetidine ring and the ester group. The most probable fragment ions are summarized in the table below.

Data Presentation

Table 1: Predicted m/z transitions for this compound

AnalyteParent Ion [M+H]⁺ (m/z)Predicted Fragment Ion 1 (m/z)Predicted Fragment Ion 2 (m/z)Predicted Fragment Ion 3 (m/z)
This compound208.1151.1121.058.1

Caption: Predicted precursor and product ions for the quantitative analysis of this compound by LC-MS/MS.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is a general guideline and may require optimization for specific matrices.

  • Thaw : Bring plasma samples and standards to room temperature.

  • Spike : Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.

  • Protein Precipitation : To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject : Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
Collision Gas Argon
MRM Transitions See Table 1 (requires experimental optimization)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike with Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship cluster_compound This compound cluster_fragments Predicted MS/MS Fragments parent Parent Compound (m/z 208.1) frag1 Fragment 1 (m/z 151.1) [M+H - C3H5NO]+ parent->frag1 Loss of azetidin-3-one frag3 Fragment 3 (m/z 58.1) [C3H8N]+ parent->frag3 Cleavage of ether bond frag2 Fragment 2 (m/z 121.0) [M+H - C3H5NO - CH2O]+ frag1->frag2 Loss of formaldehyde

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive and selective approach for the quantitative analysis of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, serves as a valuable resource for researchers in pharmaceutical development and related fields. This method can be readily adapted and validated for specific applications, contributing to a better understanding of the pharmacokinetics and metabolism of drug candidates derived from this important chemical intermediate.

References

Application Notes and Protocols for the Purification of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-(3-azetidinyloxy)benzoate is a chemical compound of interest in pharmaceutical research and drug development. Its structural motif, containing both a benzoate ester and an azetidine ring, makes it a valuable building block for the synthesis of more complex molecules. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. These application notes provide detailed protocols for the purification of this compound using various techniques, including flash chromatography, crystallization, and liquid-liquid extraction. The information is intended for researchers, scientists, and drug development professionals.

Purification Strategies

The choice of purification method for this compound will depend on the nature and quantity of impurities present in the crude material. Below are several recommended techniques that can be employed individually or in combination to achieve the desired purity.

Flash Chromatography

Flash chromatography is a rapid and effective method for purifying compounds based on their polarity. For this compound, both normal-phase and reversed-phase chromatography can be considered.

a) Normal-Phase Flash Chromatography

This is the most common chromatographic technique for organic compounds. The separation is based on the differential adsorption of the compound and impurities onto a polar stationary phase (e.g., silica gel) and their elution with a non-polar mobile phase.

b) Reversed-Phase Flash Chromatography

In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This method is particularly useful for separating compounds with differences in hydrophobicity.

Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is adapted from purification methods for similar benzoate derivatives.[1][2]

  • Stationary Phase Selection: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection:

    • Begin with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • To determine the optimal solvent system, perform thin-layer chromatography (TLC) analysis of the crude material using various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system should provide a retention factor (Rf) for the desired product between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Chromatographic Conditions for Analogous Compounds

CompoundStationary PhaseMobile Phase / EluentReference
Methyl 3-[(tert-butoxycarbonyl)amino]benzoateSilica gelEthyl acetate / Petroleum ether[1]
Methyl 3-acetamido-5-(chloromethyl)benzoateSilica gelHexane:Ethyl acetate (2:1 to 1:1)[2]
Methyl and Butyl ParabensSilica gelDichloromethane / Acetonitrile[3]
tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylateSilica gelAcetone / n-hexane (1:8, v/v)

Diagram: Normal-Phase Flash Chromatography Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_tlc TLC Analysis for Solvent System Optimization prep_column Pack Column with Silica Gel prep_tlc->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate pure_product Obtain Pure Product evaporate->pure_product G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end G start Crude Mixture in Organic Solvent wash_acid Wash with Dilute Acid start->wash_acid Removes basic impurities wash_base Wash with Dilute Base wash_acid->wash_base Removes acidic impurities wash_brine Wash with Brine wash_base->wash_brine Removes water dry Dry Organic Layer wash_brine->dry concentrate Concentrate under Vacuum dry->concentrate end Partially Purified Product concentrate->end

References

Application Notes and Protocols: Handling and Storage of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-(3-azetidinyloxy)benzoate (CAS No. 1219976-96-1) was publicly available at the time of this writing. The following information is a composite guide based on the safety data of closely related compounds, including Methyl 3-(azetidin-3-yl)benzoate hydrochloride and Methyl Benzoate. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Introduction

This compound is a chemical compound used in laboratory research and as a building block in the synthesis of more complex molecules, particularly in drug discovery. Its structure, incorporating a methyl ester, a phenyl ring, and an azetidine moiety, suggests a specific reactivity profile that requires careful handling. These notes provide a guide to its safe handling and storage in a laboratory setting.

Hazard Identification and Safety Precautions

Based on the hazard information for the closely related Methyl 3-(azetidin-3-yl)benzoate hydrochloride, the primary hazards are expected to be:

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

General hazards associated with the parent compound, Methyl Benzoate, include being harmful if swallowed (H302) and being a combustible liquid (H227).[1]

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is critical when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2][3]
Skin Protection A lab coat or other protective clothing should be worn to prevent skin contact.[3]
Respiratory Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors or aerosols.[3]

Handling Protocols

General Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]

  • Wash hands thoroughly after handling the compound.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

Dispensing and Weighing:

  • If the compound is a solid, weigh it out in a fume hood to avoid inhaling any dust.

  • If it is a liquid, carefully measure the required volume using appropriate laboratory glassware in a fume hood.

  • Keep the container tightly closed when not in use.[1]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and to ensure safety in the laboratory.

Storage ParameterRecommendation
Temperature Store in a cool, dry place.[1] Some suppliers of related compounds recommend storage at room temperature.
Container Keep in a tightly sealed, properly labeled container.[1]
Incompatible Store away from strong oxidizing agents, strong acids, and strong bases.
Ventilation Store in a well-ventilated area.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Workflow and Diagrams

General Workflow for Handling this compound:

G Figure 1: General Handling Workflow A Preparation B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Store Compound E->F G Waste Disposal E->G H Doff PPE F->H G->H I Wash Hands H->I

Caption: General workflow for safe handling in the lab.

Emergency Response Logical Flow:

G Figure 2: Emergency Response Flow A Exposure Event B Skin Contact? A->B C Eye Contact? A->C D Inhalation? A->D E Ingestion? A->E F Wash with Soap & Water B->F Yes G Flush with Water C->G Yes H Move to Fresh Air D->H Yes I Rinse Mouth Do NOT Induce Vomiting E->I Yes J Seek Medical Attention F->J G->J H->J I->J

Caption: Logical flow for emergency response to exposure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(3-azetidinyloxy)benzoate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process. A plausible and common route involves the Williamson ether synthesis, followed by the deprotection of a protecting group on the azetidine nitrogen. The key stages are:

  • Protection of 3-hydroxyazetidine: The nitrogen of 3-hydroxyazetidine is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent step.

  • Williamson Ether Synthesis: The protected N-Boc-3-hydroxyazetidine is reacted with Methyl 3-hydroxybenzoate under basic conditions to form the ether linkage.

  • Deprotection: The Boc group is removed from the azetidine nitrogen, typically under acidic conditions, to yield the final product, this compound.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc Anhydride, Base D N-Boc-Methyl 3-(3-azetidinyloxy)benzoate B:s->D:s Williamson Ether Synthesis C Methyl 3-hydroxybenzoate C:n->D:n N-Boc-3-hydroxyazetidine, Base (e.g., NaH, K2CO3) E This compound D->E Acid (e.g., TFA, HCl)

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis of this compound.

FAQ 1: Williamson Ether Synthesis Stage

Question: My Williamson ether synthesis is showing low yield and multiple spots on TLC, including what appears to be starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields and the presence of multiple byproducts in a Williamson ether synthesis can stem from several factors. Here are the common causes and troubleshooting strategies:

  • Incomplete Deprotonation: The alkoxide of N-Boc-3-hydroxyazetidine may not be forming completely.

    • Troubleshooting:

      • Ensure the base used (e.g., sodium hydride, potassium carbonate) is fresh and of high purity.

      • Use a slight excess of the base.

      • Allow sufficient time for the deprotonation to occur before adding Methyl 3-hydroxybenzoate.

  • Side Reactions: The primary competing side reaction is E2 elimination, although C-alkylation on the aromatic ring of Methyl 3-hydroxybenzoate is also possible.

    • Troubleshooting:

      • Maintain a moderate reaction temperature. Elevated temperatures can favor elimination.[1][2]

      • Choose a suitable solvent. Aprotic polar solvents like DMF or acetonitrile are generally preferred.[2]

  • Reaction Time: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress by TLC or HPLC. Williamson ether syntheses can take several hours to complete.[3]

Potential Impurities at this Stage:

Impurity NameStructureLikely Origin
Unreacted N-Boc-3-hydroxyazetidineN-Boc protected 3-hydroxyazetidineIncomplete reaction.
Unreacted Methyl 3-hydroxybenzoateMethyl 3-hydroxybenzoateIncomplete reaction.
C-Alkylated IsomersIsomers with the azetidine ring attached to the carbon of the benzene ringReaction at the carbon of the aromatic ring instead of the oxygen.
Elimination ProductAlkene derived from the azetidine ringE2 elimination side reaction.
FAQ 2: Boc Deprotection Stage

Question: After the Boc deprotection step, I am observing a significant amount of a higher molecular weight impurity in my LC-MS analysis. What could this be and how can I avoid it?

Answer:

A common issue during Boc deprotection with strong acids (like TFA or HCl) is the formation of a tert-butyl cation (t-Bu+). This cation is an electrophile and can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture.

  • The Impurity: The high molecular weight impurity is likely the tert-butylated product , where a tert-butyl group has been added to the aromatic ring or the azetidine nitrogen of your final product.

  • Troubleshooting:

    • Use a Scavenger: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole. These will react with the tert-butyl cation and prevent it from alkylating your product.

    • Optimize Reaction Conditions:

      • Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize side reactions.

      • Use the minimum necessary amount of acid.

      • Reduce the reaction time, monitoring closely for the disappearance of the starting material.

    • Alternative Deprotection Methods: Consider milder deprotection methods if tert-butylation remains a significant problem.

Potential Impurities at this Stage:

Impurity NameStructureLikely Origin
Incompletely Deprotected ProductN-Boc-Methyl 3-(3-azetidinyloxy)benzoateIncomplete reaction.
tert-Butylated ProductThis compound with an added t-butyl groupSide reaction from the tert-butyl cation generated during deprotection.
Ring-Opened Azetidine ProductsProducts from the cleavage of the azetidine ringThe strained azetidine ring can be susceptible to opening under strongly acidic conditions.[4]
FAQ 3: General Purity and Purification

Question: My final product shows several small impurities after purification by column chromatography. What are some common process-related impurities I should be aware of?

Answer:

Even after purification, trace impurities from various stages of the synthesis can persist. Here is a summary of potential impurities that could be present in the final product:

Impurity NameLikely OriginRecommended Analytical Technique
Starting Materials
3-Hydroxybenzoic acidIncomplete esterification in the synthesis of Methyl 3-hydroxybenzoate.HPLC, LC-MS
Methyl 3-hydroxybenzoateUnreacted starting material from the Williamson ether synthesis.HPLC, GC-MS
N-Boc-3-hydroxyazetidineUnreacted starting material from the Williamson ether synthesis.HPLC, LC-MS
Reaction Byproducts
Di-azetidinyloxy benzoateReaction of two molecules of N-Boc-3-hydroxyazetidine with one molecule of a di-activated benzoic acid derivative.LC-MS
Polymeric materialsSelf-polymerization or side reactions under harsh conditions.GPC, LC-MS
Solvent-Related Impurities
Residual Solvents (e.g., DMF, Acetonitrile, Ethyl Acetate)Incomplete removal during work-up and drying.GC-HS (Headspace Gas Chromatography)

Purification Tips:

  • Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

  • Multiple Chromatographic Techniques: If standard silica gel chromatography is insufficient, consider other techniques like reverse-phase chromatography.

  • Salt Formation and Washing: Converting the final product to a salt (e.g., hydrochloride) can sometimes facilitate purification by allowing for selective extraction and washing steps.

Experimental Protocols for Impurity Analysis

The following are general protocols for the analytical techniques commonly used to identify and quantify impurities in the synthesis of this compound. Method optimization will be required for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for monitoring reaction progress and determining the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying residual solvents and volatile byproducts.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-550 amu.

Visualization of Workflows

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

Troubleshooting Williamson Ether Synthesis Start Low Yield in Williamson Ether Synthesis Check_Base Check Base Quality and Stoichiometry Start->Check_Base Check_Temp Review Reaction Temperature Start->Check_Temp Check_Time Monitor Reaction Time Start->Check_Time Action_Base Use Fresh Base, Ensure Slight Excess Check_Base->Action_Base Action_Temp Maintain Moderate Temperature (e.g., 50-80 °C) Check_Temp->Action_Temp Action_Time Extend Reaction Time, Monitor by TLC/HPLC Check_Time->Action_Time Resolved Yield Improved Action_Base->Resolved Action_Temp->Resolved Action_Time->Resolved

Caption: A logical workflow for troubleshooting low yields.

Analytical Workflow for Impurity Identification

Impurity Identification Workflow Sample Crude Product Sample HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS GCMS GC-MS Analysis (for volatiles) Sample->GCMS Purity Determine Purity and Number of Impurities HPLC->Purity MW Determine Molecular Weight of Impurities LCMS->MW Volatiles Identify Residual Solvents and Volatile Byproducts GCMS->Volatiles Structure Structure Elucidation (if necessary, using NMR) MW->Structure

Caption: A standard workflow for identifying impurities in the final product.

References

Technical Support Center: Synthesis of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(3-azetidinyloxy)benzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a known multi-step synthesis commencing from 1-Boc-3-hydroxyazetidine and methyl 3-hydroxybenzoate.

Issue 1: Low Yield in the Mitsunobu Reaction Step

Question: I am experiencing a low yield during the Mitsunobu reaction to form Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate. What are the potential causes and solutions?

Answer: The Mitsunobu reaction is a key step in this synthesis and can be sensitive to several factors. Here are some common causes for low yields and corresponding troubleshooting steps:

  • Reagent Quality: The quality of the triphenylphosphine (PPh₃) and the azodicarboxylate (DIAD or DEAD) is critical. Ensure they are fresh and have been stored under anhydrous conditions. PPh₃ can oxidize over time, and azodicarboxylates can decompose.

  • Reaction Conditions:

    • Temperature: The reaction should be initiated at a low temperature (typically 0 °C) and then allowed to warm to room temperature. Running the reaction at elevated temperatures can lead to side reactions.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent. Ensure the solvent is thoroughly dried before use.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider adding a slight excess of PPh₃ and the azodicarboxylate.

  • Side Reactions: Several side reactions can reduce the yield of the desired product. These are detailed in the "Potential Side Reactions" section below.

Issue 2: Presence of Multiple Spots on TLC After Mitsunobu Reaction

Question: My TLC plate shows multiple spots after the Mitsunobu reaction, in addition to the desired product. What are these byproducts?

Answer: The presence of multiple spots on the TLC plate indicates the formation of side products. Common byproducts in a Mitsunobu reaction of this nature include:

  • N-Alkylated Product: The nitrogen atom of the azetidine ring can compete with the oxygen atom as the nucleophile, leading to the formation of a constitutional isomer.

  • Hydrazide Byproducts: The azodicarboxylate can react with the alcohol to form a hydrazide derivative.

  • Triphenylphosphine Oxide (TPPO): This is a stoichiometric byproduct of the reaction and is often visible on the TLC.

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 1-Boc-3-hydroxyazetidine and methyl 3-hydroxybenzoate.

Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Question: I am having trouble removing triphenylphosphine oxide (TPPO) from my product during purification. What is the best way to remove it?

Answer: TPPO can be challenging to remove completely by standard column chromatography due to its polarity. Here are a few strategies:

  • Crystallization: If your product is a solid, crystallization is often the most effective method for removing TPPO.

  • Alternative Chromatography: Consider using a different stationary phase or solvent system for your column chromatography.

  • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.

Issue 4: Low Yield or Incomplete Deprotection of the Boc Group

Question: The final deprotection step to yield this compound hydrochloride is giving a low yield. What could be the issue?

Answer: The removal of the Boc protecting group is typically achieved under acidic conditions.

  • Acid Strength: Ensure the acid used (e.g., HCl in dioxane or trifluoroacetic acid) is of the appropriate concentration and is not old or degraded.

  • Reaction Time and Temperature: The deprotection may require stirring at room temperature for several hours. Monitor the reaction by TLC to ensure all the starting material is consumed.

  • Work-up Procedure: During the work-up, ensure that the pH is carefully adjusted to precipitate the hydrochloride salt of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A frequently employed method involves a multi-step synthesis starting with the protection of 3-hydroxyazetidine, followed by an ether formation reaction with a methyl 3-hydroxybenzoate derivative, and concluding with deprotection. A key ether-forming step is often a Mitsunobu reaction.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are typically 1-Boc-3-hydroxyazetidine and methyl 3-hydroxybenzoate.

Q3: What are the potential side reactions I should be aware of?

A3: The main side reactions of concern are:

  • N-alkylation vs. O-alkylation: The azetidine nitrogen can act as a nucleophile, leading to the formation of an N-alkylated byproduct.

  • Ring Opening of Azetidine: Due to ring strain, the azetidine ring can be susceptible to opening under certain conditions, although this is less common under the mild conditions of a Mitsunobu reaction.[1]

  • Elimination Reactions: While less likely with a primary alcohol, elimination reactions can sometimes compete with the desired SN2-type reaction in ether syntheses.[2]

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparing the obtained data with literature values is essential.

Experimental Protocols

The following is a representative experimental protocol based on patent literature for the synthesis of this compound hydrochloride.

Step 1: Synthesis of Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) and methyl 3-hydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added triphenylphosphine (1.1 eq). The mixture is stirred until all solids dissolve. Diisopropyl azodicarboxylate (DIAD) (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate.

Step 2: Synthesis of this compound hydrochloride

Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate (1.0 eq) is dissolved in a solution of HCl in 1,4-dioxane (4 M). The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride as a solid.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
1-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.21Starting Material
Methyl 3-hydroxybenzoateC₈H₈O₃152.15Starting Material
Methyl 3-(1-Boc-azetidin-3-yloxy)benzoateC₁₆H₂₁NO₅307.34Intermediate
This compound hydrochlorideC₁₁H₁₄ClNO₃243.69Final Product

Visualizations

Synthesis_Pathway 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine Mitsunobu Reaction Mitsunobu Reaction 1-Boc-3-hydroxyazetidine->Mitsunobu Reaction Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate->Mitsunobu Reaction Intermediate Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate Mitsunobu Reaction->Intermediate PPh3, DIAD, THF Deprotection Deprotection Intermediate->Deprotection HCl in Dioxane Final Product This compound Hydrochloride Deprotection->Final Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Mitsunobu Step check_reagents Check Reagent Quality (PPh3, DIAD) start->check_reagents check_reagents->start Reagents Poor check_conditions Verify Reaction Conditions (Temp, Anhydrous Solvent) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction Conditions OK side_reactions Investigate Side Reactions (N-alkylation, etc.) monitor_reaction->side_reactions Incomplete Reaction optimize_purification Optimize Purification (Remove TPPO) monitor_reaction->optimize_purification Reaction Complete side_reactions->optimize_purification success Yield Improved optimize_purification->success

Caption: Troubleshooting workflow for low yield in the Mitsunobu reaction.

Side_Reactions cluster_products Reaction Products Reactants 1-Boc-3-hydroxyazetidine Methyl 3-hydroxybenzoate Desired Product O-Alkylation (Desired Product) Reactants->Desired Product Mitsunobu Conditions Side Product 1 N-Alkylation (Side Product) Reactants->Side Product 1 Side Product 2 Hydrazide Adduct (Side Product) Reactants->Side Product 2

Caption: Potential side reactions in the Mitsunobu step.

References

Optimization of reaction conditions for Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(3-azetidinyloxy)benzoate. The synthesis is presented in a two-stage process: 1) Etherification of N-Boc-3-hydroxyazetidine with methyl 3-hydroxybenzoate, and 2) Deprotection of the N-Boc group to yield the final product.

Stage 1: Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the synthesis of ethers from an alcohol and an acidic nucleophile, such as a phenol.[1] In this case, N-Boc-3-hydroxyazetidine is reacted with methyl 3-hydroxybenzoate in the presence of a phosphine and an azodicarboxylate.

Experimental Workflow: Mitsunobu Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Dissolve N-Boc-3-hydroxyazetidine, methyl 3-hydroxybenzoate, and PPh3 in anhydrous THF add_diad Add DIAD dropwise at 0°C reagents->add_diad Reaction mixture warm_rt Warm to room temperature and stir for 12-24h add_diad->warm_rt Exothermic reaction concentrate Concentrate under reduced pressure warm_rt->concentrate Crude product purify Purify by column chromatography concentrate->purify Purified product

Caption: Workflow for the Mitsunobu etherification.

Troubleshooting Guide: Mitsunobu Reaction
Issue Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Wet reagents or solvent.[2] 2. Inactive reagents (DIAD/DEAD, PPh3). 3. Steric hindrance.[2] 4. Incorrect order of addition.[3]1. Ensure all reagents and solvents are anhydrous. Use freshly dried THF. 2. Use fresh bottles of DIAD/DEAD and PPh3. 3. Increase reaction time and/or temperature. 4. Add DIAD/DEAD dropwise to a solution of the alcohol, phenol, and PPh3 at 0°C.
Formation of side products 1. Reaction of the nucleophile with the azodicarboxylate.[1] 2. Elimination reactions.[4]1. Ensure the pKa of the nucleophile is appropriate. 2. Use a non-polar aprotic solvent.
Difficult purification 1. Presence of triphenylphosphine oxide and the reduced azodicarboxylate.1. Use a modified phosphine or azodicarboxylate to facilitate easier removal of byproducts. 2. Optimize chromatographic conditions.
FAQs: Mitsunobu Reaction

Q1: Why is the order of addition of reagents important in a Mitsunobu reaction?

A1: The recommended order of addition is to add the azodicarboxylate (DEAD or DIAD) dropwise to a cooled solution of the alcohol, the nucleophile (phenol), and triphenylphosphine.[3] This is to ensure the formation of the reactive betaine intermediate from PPh3 and DEAD/DIAD, which then activates the alcohol for nucleophilic attack.[1]

Q2: My reaction is not going to completion, even with excess reagents. What could be the problem?

A2: In some cases, steric hindrance around the alcohol or nucleophile can slow down the reaction.[2] If you have confirmed that your reagents are active and your solvent is dry, consider increasing the reaction temperature or switching to a less sterically hindered phosphine reagent.

Q3: How can I minimize the formation of byproducts?

A3: The primary byproducts are triphenylphosphine oxide and the dihydrazide from the azodicarboxylate. While their formation is inherent to the reaction, ensuring a clean reaction with high conversion can simplify purification. Using the correct stoichiometry (typically 1.1-1.5 equivalents of PPh3 and DEAD/DIAD) is crucial.

Detailed Experimental Protocol: Mitsunobu Reaction
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), methyl 3-hydroxybenzoate (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford N-Boc-protected this compound.

Quantitative Data: Mitsunobu Reaction Optimization
Entry Solvent Temperature (°C) Time (h) Yield (%)
1THF252475
2Dichloromethane252468
3Toluene501282
4THF0 to 251878

Stage 2: N-Boc Deprotection

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions.[5][6]

Logical Relationship: Boc Deprotection

cluster_start Starting Material cluster_reagents Reagents cluster_product Product start N-Boc Protected Amine product Deprotected Amine Salt start->product Deprotection acid Strong Acid (TFA or HCl) acid->product Catalyzes

Caption: Boc deprotection using a strong acid.

Troubleshooting Guide: N-Boc Deprotection
Issue Potential Cause(s) Troubleshooting Steps
Incomplete deprotection 1. Insufficient acid. 2. Short reaction time.1. Increase the equivalents of acid. 2. Extend the reaction time and monitor by TLC or LC-MS.
Formation of t-butylated byproducts 1. The t-butyl cation generated during deprotection can alkylate electron-rich aromatic rings.[6]1. Add a scavenger such as anisole or thioanisole to the reaction mixture.
Product degradation 1. The product may be unstable to prolonged exposure to strong acid.1. Monitor the reaction closely and work up as soon as the starting material is consumed. 2. Consider using a milder deprotection method.
FAQs: N-Boc Deprotection

Q1: What is the mechanism of acid-catalyzed Boc deprotection?

A1: The reaction is initiated by protonation of the carbamate carbonyl oxygen by the acid. This is followed by the loss of the stable t-butyl cation and subsequent decarboxylation to yield the free amine.[5]

Q2: Can I use other acids for Boc deprotection?

A2: Yes, other strong acids like p-toluenesulfonic acid can be used.[5] Milder, solid-supported acids are also an option for sensitive substrates. Aqueous phosphoric acid has been reported as an effective reagent for Boc deprotection.[7]

Q3: How do I isolate the final product after deprotection?

A3: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. The resulting salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

Detailed Experimental Protocol: N-Boc Deprotection
  • Dissolve the N-Boc-protected this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Filter the solid and dry under vacuum to obtain this compound.

Quantitative Data: N-Boc Deprotection Conditions
Entry Acid Solvent Temperature (°C) Time (h) Yield (%)
1TFADCM25295
24M HCl in DioxaneDioxane25492
3p-TsOHMethanol50685
4H3PO4 (aq)-25390

References

Technical Support Center: Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3-(3-azetidinyloxy)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound involve its susceptibility to hydrolysis, particularly under acidic or basic conditions. Both the methyl ester functional group and the azetidine ring can be prone to degradation. The strained four-membered azetidine ring can undergo ring-opening reactions.[1][2][3]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: What are the potential degradation products of this compound?

A3: Potential degradation can occur at two primary sites: the ester linkage and the azetidine ring. Hydrolysis of the methyl ester will yield 3-(3-azetidinyloxy)benzoic acid and methanol. The azetidine ring, particularly under acidic conditions, may undergo ring-opening to form various amino alcohol derivatives.[1][2]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

This section provides solutions to common stability-related issues encountered during experiments with this compound.

Issue 1: Inconsistent Assay Results or Loss of Purity Over Time
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C) in a tightly sealed container, protected from light and moisture.

    • Check Solvent Purity: If the compound is in solution, ensure the solvent is of high purity and free from acidic or basic contaminants. Protic solvents like methanol or water may participate in hydrolysis over time.

    • pH of the Medium: The stability of the azetidine ring can be pH-dependent.[2] Avoid strongly acidic or basic aqueous solutions if possible. If the experimental conditions require a specific pH, consider performing a preliminary stability study at that pH.

    • Analytical Method Validation: Ensure that the analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from its degradation products.

Issue 2: Appearance of New Peaks in Chromatogram During Analysis
  • Possible Cause: On-column degradation or degradation in the autosampler.

  • Troubleshooting Steps:

    • Mobile Phase pH: If using HPLC, check the pH of the mobile phase. A highly acidic or basic mobile phase can cause degradation of the analyte on the column.

    • Autosampler Temperature: If the autosampler is not temperature-controlled, the sample may degrade while waiting for injection. Use a cooled autosampler if possible.

    • Sample Diluent: The choice of diluent for your sample preparation is critical. Using an inappropriate diluent can lead to degradation even before the analysis. Buffer the diluent to a neutral pH if necessary.

Data Presentation

The following table summarizes the expected degradation of this compound under various stress conditions based on the known stability of its functional groups. These are illustrative and actual results may vary.

Stress ConditionExpected Degradation ProductsPotential Degradation (%)
Acidic Hydrolysis (e.g., 0.1 N HCl) 3-(3-azetidinyloxy)benzoic acid, Methanol, Azetidine ring-opened products15 - 30%
Basic Hydrolysis (e.g., 0.1 N NaOH) 3-(3-azetidinyloxy)benzoic acid, Methanol20 - 40%
Oxidative (e.g., 3% H₂O₂) Oxidized derivatives5 - 15%
Thermal (e.g., 60°C) Various decomposition products10 - 25%
Photolytic (e.g., UV/Vis light) Photodegradation products5 - 20%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV (254 nm) and visible light for 7 days.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV/MS method to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute the parent compound and any more lipophilic degradation products. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated to ensure it can separate the main peak from any degradation products generated during the forced degradation study.

Visualizations

cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis Ester Cleavage ring_opening Azetidine Ring Opening (Acid-catalyzed) parent->ring_opening Strain Release ester_hydrolysis 3-(3-azetidinyloxy)benzoic Acid + Methanol hydrolysis->ester_hydrolysis ring_opened_product Ring-Opened Products (e.g., Amino Alcohols) ring_opening->ring_opened_product cluster_workflow Stability Testing Workflow start Obtain Compound forced_degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method method_dev->method_val stability_study Long-Term Stability Study (Controlled Temp/Humidity) method_val->stability_study analysis Periodic Analysis of Samples stability_study->analysis analysis->stability_study end Determine Shelf-Life analysis->end cluster_troubleshooting Troubleshooting Guide start Inconsistent Results or New Peaks Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution Investigate Solution Stability (Solvent, pH) solution_ok Solution Stable? check_solution->solution_ok check_analytical Evaluate Analytical Method (Mobile Phase, Column, Temp) analytical_ok Method Robust? check_analytical->analytical_ok storage_ok->check_solution Yes remediate_storage Correct Storage storage_ok->remediate_storage No solution_ok->check_analytical Yes remediate_solution Optimize Solution (Solvent, Buffer) solution_ok->remediate_solution No remediate_analytical Optimize Method (e.g., pH, Temp) analytical_ok->remediate_analytical No root_cause_identified Root Cause Identified analytical_ok->root_cause_identified Yes remediate_storage->root_cause_identified remediate_solution->root_cause_identified remediate_analytical->root_cause_identified

References

Technical Support Center: Chromatography Purification of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-(3-azetidinyloxy)benzoate by chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Problem 1: Poor Separation of the Product from Impurities

Symptoms:

  • Overlapping peaks or spots on the chromatogram (TLC or HPLC).

  • Fractions containing a mixture of the desired product and impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Polarity The polarity of your eluent system is critical for achieving good separation. If your product and impurities are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase. If they are eluting too slowly (low Rf), increase the polarity. For normal-phase chromatography (e.g., silica gel), you can adjust the ratio of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
Incorrect Stationary Phase Standard silica gel is a common choice. However, the basic nitrogen in the azetidine ring can interact strongly with the acidic silica surface, leading to tailing and poor separation. Consider using deactivated silica (e.g., by adding a small amount of triethylamine or ammonia to the mobile phase) or an alternative stationary phase like alumina (neutral or basic). For very polar compounds, reverse-phase chromatography (e.g., C18) might be more suitable.
Co-eluting Impurities Some impurities may have very similar polarity to your product, making separation difficult. In such cases, a different solvent system or stationary phase might be necessary to alter the selectivity of the separation. You could also explore other purification techniques like preparative HPLC with a different column chemistry.
Problem 2: Product Degradation During Purification

Symptoms:

  • Appearance of new, unexpected spots on TLC after chromatography.

  • Low overall yield after purification.

  • Mass spectrometry of purified fractions shows masses that do not correspond to the product or starting materials.

Possible Causes & Solutions:

CauseRecommended Solution
Acid-Sensitivity of the Azetidine Ring The strained azetidine ring can be susceptible to opening under acidic conditions. Standard silica gel is slightly acidic.[1]
Solution 1: Use a mobile phase containing a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia to neutralize the silica surface.
Solution 2: Use a neutral stationary phase like deactivated silica or neutral alumina.
Instability of Protecting Groups (if applicable) If your synthesis involves a protecting group on the azetidine nitrogen (e.g., Boc), it can be cleaved by acidic conditions.[2]
Solution: Follow the same recommendations for neutralizing the stationary phase as for the acid-sensitivity of the azetidine ring.
Prolonged Exposure to the Stationary Phase The longer your compound remains on the column, the greater the chance of degradation.
Solution: Optimize your mobile phase for a faster elution of your product (while still achieving separation). Flash chromatography is generally preferred over gravity column chromatography to minimize run time.
Problem 3: Peak/Spot Tailing

Symptoms:

  • On a TLC plate, the spot for your product appears elongated or "comet-like".

  • In HPLC, the peak for your product is asymmetrical with a drawn-out tail.

Possible Causes & Solutions:

CauseRecommended Solution
Strong Interaction with Silica Gel The basic nitrogen atom of the azetidine moiety can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.
Solution 1: Add a basic modifier to your mobile phase, such as 0.1-1% triethylamine or a few drops of ammonia. This will compete with your compound for the active sites on the silica.
Solution 2: Use a less acidic stationary phase, such as neutral alumina.
Column Overloading Applying too much crude material to the column can lead to band broadening and tailing.[3]
Solution: Reduce the amount of material loaded onto the column. As a general rule, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the stationary phase.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification Troubleshooting issue Identify the Main Issue start->issue poor_sep Poor Separation issue->poor_sep Overlapping Peaks degradation Product Degradation issue->degradation Low Yield/New Spots tailing Peak/Spot Tailing issue->tailing Asymmetric Peaks sol_sep_mobile Optimize Mobile Phase (Gradient/Isocratic) poor_sep->sol_sep_mobile sol_deg_neutral Neutralize Mobile/Stationary Phase (e.g., add Triethylamine) degradation->sol_deg_neutral sol_tail_base Add Basic Modifier to Mobile Phase tailing->sol_tail_base sol_sep_stationary Change Stationary Phase (e.g., Alumina, C18) sol_sep_mobile->sol_sep_stationary Still not resolved end Purification Successful sol_sep_mobile->end Resolved sol_sep_stationary->end sol_deg_fast Increase Flow Rate/ Use Flash Chromatography sol_deg_neutral->sol_deg_fast Still degrading sol_deg_neutral->end Degradation stopped sol_deg_fast->end sol_tail_load Reduce Sample Load sol_tail_base->sol_tail_load Tailing persists sol_tail_base->end Tailing resolved sol_tail_load->end

Caption: Troubleshooting decision tree for chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for silica gel chromatography of this compound?

A good starting point for a moderately polar compound like this would be a mixture of a non-polar solvent and a slightly more polar one. Common systems include:

  • Ethyl acetate in Hexane (e.g., starting with 20-30% ethyl acetate and adjusting as needed).

  • Dichloromethane in Hexane.

  • For more polar impurities, a small amount of methanol in dichloromethane might be necessary.[4]

Always perform TLC analysis with a few different solvent systems first to find the one that gives your product an Rf value between 0.2 and 0.4, with good separation from impurities.

Q2: My product is N-Boc protected. Do I need to take special precautions?

Yes. The tert-butyloxycarbonyl (Boc) group is labile to acid.[2] Since standard silica gel is acidic, there is a risk of deprotection on the column. To mitigate this, it is highly recommended to use a mobile phase containing a small amount of a base like triethylamine (0.1-1%) or to use a deactivated/neutral stationary phase.

Q3: How can I visualize this compound on a TLC plate?

The methyl benzoate portion of the molecule contains a chromophore that should be visible under UV light (254 nm). Additionally, you can use chemical stains. A potassium permanganate (KMnO₄) stain is often effective for compounds with ether linkages and amines that can be oxidized. A ninhydrin stain can also be used to visualize the secondary amine of the azetidine ring, although it may require heating and the color development might be faint.

Q4: Should I use normal-phase or reverse-phase chromatography?

For most organic synthesis purifications, normal-phase chromatography on silica gel is the first choice due to its lower cost and simplicity. However, if you are struggling with separation or stability issues on silica, reverse-phase (e.g., on a C18-functionalized silica) chromatography is an excellent alternative. In reverse-phase, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and the elution order would be inverted (more polar compounds elute first).

Experimental Protocol Example

This is a general protocol for flash column chromatography on silica gel. It should be adapted based on your specific reaction mixture and TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized column for the amount of crude material you need to purify.
  • Prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar mobile phase you plan to use.
  • Pour the slurry into the column and allow it to pack under pressure (using a pump or bulb), ensuring there are no air bubbles or cracks.
  • Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with your starting mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
  • Collect fractions in test tubes or vials. Monitor the elution process by TLC analysis of the collected fractions.
  • Combine the fractions that contain your pure product.

4. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting purified product under high vacuum to remove any residual solvent.
  • Confirm the purity and identity of your product using analytical techniques such as NMR, LC-MS, and HRMS.

Example Chromatography Parameters from Literature for Similar Compounds

The following table summarizes conditions used for purifying related azetidine or benzoate compounds, which can serve as a starting point for optimization.

Compound TypeStationary PhaseMobile PhaseReference
Azetidine derivativeSilica GelEthyl acetate / Petroleum ether[4]
Boc-protected amineSilica GelMethylene chloride / Methanol[4]
Azetidine derivativeSilica GelNot specified, but flash chromatography was used.[5][6]

This data suggests that standard silica gel flash chromatography with common solvent systems is a viable approach for this class of compounds.

References

Technical Support Center: Methyl 3-(3-azetidinyloxy)benzoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(3-azetidinyloxy)benzoate. The information is designed to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under common experimental stress conditions?

A1: Based on its chemical structure, which includes a methyl ester, an ether linkage, and an azetidine ring, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolytic Degradation:

    • Acid-catalyzed hydrolysis: The methyl ester is susceptible to hydrolysis, yielding 3-(3-azetidinyloxy)benzoic acid and methanol.

    • Base-catalyzed hydrolysis: This is typically faster than acid-catalyzed hydrolysis and also results in the formation of 3-(3-azetidinyloxy)benzoic acid and methanol. The azetidine ring may also be susceptible to opening under strong basic conditions.

  • Oxidative Degradation: The ether linkage and the azetidine ring are potential sites for oxidation, which could lead to a variety of degradation products, including N-oxides and products of ring opening.

  • Photolytic Degradation: While benzoate esters can be sensitive to UV light, the extent of degradation will depend on the specific wavelength and intensity of the light source. Photodegradation could potentially lead to radical-mediated cleavage of the ether bond or modifications to the aromatic ring.

  • Thermal Degradation: The compound is expected to be relatively stable to thermal stress in the solid state, though degradation may be accelerated in solution at elevated temperatures, especially in the presence of hydrolytic or oxidative agents.

Q2: I am seeing an unexpected peak in my HPLC chromatogram during a stability study. How can I identify it?

A2: An unexpected peak likely represents a degradation product. To identify it, you can use the following strategies:

  • Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown compounds. By determining the mass-to-charge ratio (m/z) of the unexpected peak, you can deduce its molecular weight and propose a chemical structure. Fragmentation analysis (MS/MS) can provide further structural information.

  • Forced Degradation Studies: Conduct controlled degradation studies under acidic, basic, oxidative, and photolytic conditions. By observing which conditions generate the unknown peak, you can infer its likely origin. For example, a peak that appears under basic conditions is likely the result of hydrolysis.

  • Reference Standards: If you can hypothesize the structure of the degradation product (e.g., the hydrolyzed acid), you can synthesize or purchase a reference standard to confirm its retention time and mass spectrum.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to protect it from moisture and oxidation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic ring provides a chromophore. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products. For identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Rapid degradation observed under neutral pH conditions in solution. Presence of metal ions, which can catalyze oxidation.1. Use high-purity solvents and deionized water. 2. Prepare solutions in glassware that has been thoroughly cleaned to remove trace metals. 3. Consider adding a chelating agent like EDTA to the buffer.
Inconsistent results in photostability studies. Variations in light source intensity or wavelength.1. Ensure a consistent distance between the light source and the sample. 2. Use a calibrated photostability chamber. 3. Run a dark control in parallel to subtract the effects of thermal degradation.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or column chemistry.1. Adjust the mobile phase pH to ensure the analyte and its degradation products are in a consistent ionization state. 2. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation. 3. Optimize the gradient elution profile.
Formation of multiple, unidentified minor degradation products. Complex degradation pathways or secondary degradation of primary products.1. Use a lower stress level (e.g., lower temperature, shorter exposure time) to favor the formation of primary degradants. 2. Employ advanced analytical techniques like 2D-LC or high-resolution mass spectrometry for better separation and identification.

Quantitative Data from Forced Degradation Studies (Hypothetical Data)

Stress Condition % Degradation of this compound Major Degradation Product(s) Formed (%)
0.1 M HCl at 60°C for 24h15.2%3-(3-azetidinyloxy)benzoic acid (14.8%)
0.1 M NaOH at 60°C for 4h45.8%3-(3-azetidinyloxy)benzoic acid (44.5%)
5% H₂O₂ at 25°C for 24h22.5%Oxidized derivatives (e.g., N-oxide)
UV Light (ICH Q1B) for 7 days8.7%Photodegradants
Heat at 80°C for 48h (solid)< 1%Not significant

Experimental Protocols

Protocol 1: Acidic and Basic Hydrolysis

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M hydrochloric acid.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M sodium hydroxide.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours) due to expected faster degradation.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Oxidative Stress:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 5% hydrogen peroxide.

    • Keep the vial at room temperature (25°C), protected from light.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photolytic Degradation

  • Sample Preparation: Prepare two sets of samples by placing a thin layer of solid this compound in clear glass vials. Also, prepare two sets of solutions of the compound at 1 mg/mL.

  • Exposure:

    • Expose one set of solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Wrap the second set of samples (the "dark controls") in aluminum foil to protect them from light and keep them under the same temperature conditions.

  • Analysis: After the exposure period, dissolve the solid samples in a suitable solvent and analyze both the exposed and dark control samples by HPLC.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolyzed_acid 3-(3-azetidinyloxy)benzoic acid parent->hydrolyzed_acid H+ or OH- methanol Methanol parent->methanol H+ or OH- n_oxide Azetidine N-oxide derivative parent->n_oxide [O] ring_opened Ring-opened products parent->ring_opened [O] photodegradants Photodegradation Products parent->photodegradants hv

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow start Start: Pure Compound stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) start->stress sampling Sample at Time Points stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Processing (% Degradation, Peak Identification) analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for forced degradation studies.

Overcoming poor solubility of Methyl 3-(3-azetidinyloxy)benzoate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 3-(3-azetidinyloxy)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (CAS No. 1219976-96-1) is a chemical compound often used as an intermediate in organic synthesis. Its structure includes a benzoate ester and an azetidine ring. Compounds with such aromatic and cyclic structures can exhibit poor aqueous solubility, which can be a significant hurdle in various experimental setups, including in vitro assays and formulation development. Inconsistent or low solubility can lead to unreliable and non-reproducible experimental results.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

When you encounter solubility problems, a systematic approach is recommended. Start with small-scale solubility tests in a range of solvents. Given the structure of this compound, which contains a basic azetidine moiety, its solubility is likely pH-dependent. Therefore, initial tests should include pH-adjusted aqueous buffers.

Q3: Which organic solvents are most likely to dissolve this compound?

While aqueous solubility is often the primary goal, certain organic solvents can be used as a starting point or for specific applications. Based on its chemical structure, solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective. For less polar applications, dichloromethane (DCM) or ethyl acetate might be considered. However, the choice of solvent will ultimately depend on the specific requirements and constraints of your experiment.

Troubleshooting Guide

Issue: Precipitate Formation in Aqueous Buffers

Researchers frequently observe precipitation of this compound when preparing aqueous stock solutions or during serial dilutions in buffer. This can lead to inaccurate compound concentrations and flawed experimental data.

Root Cause Analysis and Solutions

The poor aqueous solubility of this compound is the primary cause of precipitation. The following strategies can be employed to overcome this issue, often in combination.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol aims to determine the optimal pH for solubilizing this compound in an aqueous medium. The presence of the basic azetidine ring suggests that solubility will increase at a lower pH due to protonation.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Add a known excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range.

Protocol 2: Co-Solvent Strategy for Enhanced Solubility

This protocol details the use of water-miscible organic solvents (co-solvents) to increase the solubility of this compound.[1][2][3]

Methodology:

  • Select a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[3]

  • Prepare stock solutions of this compound in each co-solvent at a high concentration (e.g., 10-50 mM).

  • For your experiment, perform serial dilutions of the stock solution into your aqueous buffer.

  • It is crucial to ensure that the final concentration of the co-solvent in the assay medium is low (typically <1%) to avoid solvent-induced artifacts.

  • Visually inspect for any signs of precipitation upon dilution.

  • Quantify the solubility at different co-solvent concentrations if necessary.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: pH-Dependent Solubility of this compound

pHBuffer SystemTemperature (°C)Solubility (µg/mL)
3.0Citrate25[Insert Data]
4.0Citrate25[Insert Data]
5.0Acetate25[Insert Data]
6.0Phosphate25[Insert Data]
7.0Phosphate25[Insert Data]
7.4PBS37[Insert Data]
8.0Borate25[Insert Data]

Table 2: Co-Solvent Efficacy for Solubilizing this compound

Co-SolventStock Conc. (mM)Final Co-Solvent % (v/v)Max Achievable Conc. (µM)Observations
DMSO500.5[Insert Data]No Precipitation
Ethanol201.0[Insert Data]Slight Haze
Propylene Glycol300.75[Insert Data]No Precipitation
PEG 400401.0[Insert Data]Precipitation

Visualizations

The following diagrams illustrate key workflows and concepts for addressing solubility issues.

G cluster_0 Troubleshooting Workflow A Poor Solubility Observed (Precipitation/Low Signal) B Step 1: Small-Scale Solubility Screening A->B C pH Adjustment (Acidic Buffers) B->C Select Strategy D Co-Solvent Addition (e.g., DMSO, Ethanol) B->D Select Strategy E Particle Size Reduction (Micronization/Sonication) B->E Select Strategy F Complexation (e.g., Cyclodextrins) B->F Select Strategy G Optimal Conditions Identified C->G D->G E->G F->G H Proceed with Experiment G->H

Caption: A logical workflow for troubleshooting poor solubility.

G cluster_1 Mechanism of pH-Dependent Solubility Compound_U Insoluble Compound (Unionized) Compound_I Soluble Compound (Ionized) Compound_U->Compound_I Protonation Water Aqueous Solution Compound_I->Water Dissolves H_ion H+ H_ion->Compound_U

Caption: Protonation enhances solubility in acidic conditions.

References

Preventing byproduct formation in Methyl 3-(3-azetidinyloxy)benzoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methyl 3-(3-azetidinyloxy)benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low yield of the desired ether product in the Williamson ether synthesis step.

Potential Causes:

  • Incomplete deprotonation of methyl 3-hydroxybenzoate: The phenoxide is not fully formed, leading to unreacted starting material.

  • Side reactions of the activated azetidine: The azetidine intermediate (e.g., mesylate or tosylate) may undergo elimination or other side reactions.

  • Steric hindrance: The reactants may be too bulky, hindering the desired SN2 reaction.[1]

  • Reaction with solvent: Nucleophilic solvents can compete with the phenoxide in reacting with the azetidine electrophile.[1]

Recommended Solutions:

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like DMF or DMSO to ensure complete deprotonation.[2]

  • Reaction Temperature: Maintain a moderate reaction temperature (typically 50-100 °C) to favor the SN2 reaction over elimination.[3]

  • Leaving Group: A good leaving group on the azetidine ring, such as a tosylate or mesylate, is crucial for an efficient SN2 reaction.

Q2: Formation of a significant amount of C-alkylation byproduct.

Potential Cause:

  • The phenoxide ion of methyl 3-hydroxybenzoate is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[2]

Recommended Solutions:

  • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Aprotic polar solvents generally favor O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can also affect the reaction's regioselectivity.

Q3: Difficulty in removing byproducts from the Mitsunobu reaction.

Potential Cause:

  • The Mitsunobu reaction generates triphenylphosphine oxide and a reduced azodicarboxylate derivative as byproducts, which can be challenging to separate from the desired product.[4]

Recommended Solutions:

  • Modified Reagents: Consider using modified triphenylphosphine or azodicarboxylate reagents that are designed for easier removal of their byproducts. For example, resin-bound reagents can be filtered off.

  • Chromatography: Careful column chromatography is often necessary for the purification of products from Mitsunobu reactions.

Q4: Hydrolysis of the methyl ester during Boc deprotection.

Potential Cause:

  • The acidic conditions required for Boc group removal can also catalyze the hydrolysis of the methyl ester, especially in the presence of water.

Recommended Solutions:

  • Anhydrous Conditions: Perform the deprotection under strictly anhydrous conditions. Using HCl in dioxane or TFA in anhydrous dichloromethane are common methods.

  • Mild Deprotection Methods: Explore milder deprotection conditions, such as using weaker acids or shorter reaction times, while monitoring the reaction progress carefully.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are two primary synthetic routes. The first is a two-step process involving a Williamson ether synthesis followed by deprotection. The second is a direct coupling via the Mitsunobu reaction, also followed by deprotection.

Q2: What are the common byproducts to expect in the Williamson ether synthesis route?

Common byproducts include unreacted methyl 3-hydroxybenzoate, the eliminated azetidine derivative (azetidin-3-ene), and C-alkylated isomers of the product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the disappearance of starting materials and the formation of the product.

Q4: What are the recommended purification methods?

The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and the byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ether Formation

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Azetidine Reagent N-Boc-3-(mesyloxy)azetidineN-Boc-3-hydroxyazetidine
Phenol Reagent Methyl 3-hydroxybenzoateMethyl 3-hydroxybenzoate
Key Reagents Strong base (e.g., NaH)Triphenylphosphine, DEAD or DIAD
Solvent Aprotic polar (e.g., DMF, DMSO)Anhydrous THF or Dioxane
Temperature 50-100 °C0 °C to room temperature
Key Byproducts Elimination & C-alkylation productsTriphenylphosphine oxide, reduced azodicarboxylate

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate (Williamson Ether Synthesis)

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (1.05 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Boc Deprotection)

  • Dissolve tert-butyl 3-(3-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate to pH 8-9.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Williamson Ether Synthesis Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate Base Base (e.g., NaH) in DMF Methyl_3_hydroxybenzoate->Base Deprotonation N_Boc_3_mesyloxyazetidine N-Boc-3-(mesyloxy)azetidine Base->N_Boc_3_mesyloxyazetidine SN2 Attack Protected_Product tert-butyl 3-(3-(methoxycarbonyl)phenoxy) azetidine-1-carboxylate N_Boc_3_mesyloxyazetidine->Protected_Product

Caption: General workflow for the Williamson ether synthesis step.

Boc_Deprotection cluster_step2 Step 2: Boc Deprotection Protected_Product tert-butyl 3-(3-(methoxycarbonyl)phenoxy) azetidine-1-carboxylate Acid Acid (e.g., HCl in Dioxane) Protected_Product->Acid Acidolysis Final_Product This compound Acid->Final_Product Troubleshooting_Byproduct Start Low Yield or Impure Product Check_Starting_Materials Are starting materials pure? Start->Check_Starting_Materials Purification_Issue Difficulty in purification? Start->Purification_Issue Impure_SM Purify starting materials Check_Starting_Materials->Impure_SM No Pure_SM Analyze reaction mixture (TLC/HPLC) Check_Starting_Materials->Pure_SM Yes Unreacted_SM Incomplete reaction detected Pure_SM->Unreacted_SM Byproducts_Detected Significant byproduct formation detected Pure_SM->Byproducts_Detected Optimize_Conditions Optimize reaction conditions: - Increase temperature/time - Check base/reagent stoichiometry Unreacted_SM->Optimize_Conditions Identify_Byproducts Identify byproducts (NMR, MS) Byproducts_Detected->Identify_Byproducts Elimination_Product Elimination byproduct? (Azetidin-3-ene derivative) Identify_Byproducts->Elimination_Product C_Alkylation_Product C-alkylation byproduct? Identify_Byproducts->C_Alkylation_Product Deprotection_Side_Reaction Ester hydrolysis during deprotection? Identify_Byproducts->Deprotection_Side_Reaction Lower_Temp Lower reaction temperature Elimination_Product->Lower_Temp Yes Change_Solvent Change solvent to favor O-alkylation C_Alkylation_Product->Change_Solvent Yes Anhydrous_Conditions Ensure strictly anhydrous conditions Deprotection_Side_Reaction->Anhydrous_Conditions Yes Optimize_Chroma Optimize chromatography conditions Purification_Issue->Optimize_Chroma

References

Validation & Comparative

In-Depth Analysis of Methyl 3-(3-azetidinyloxy)benzoate Analogs: A Landscape of Biological Activity Remains to Be Charted

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a detailed comparative guide on the biological activity of Methyl 3-(3-azetidinyloxy)benzoate analogs cannot be provided at this time due to a lack of specific published data on this class of compounds.

Researchers, scientists, and drug development professionals interested in the specific biological activities, experimental protocols, and signaling pathways associated with this compound and its direct analogs will find a notable absence of dedicated research in the public domain. While the broader class of azetidine-containing compounds has been explored for a variety of pharmacological applications, this specific scaffold remains largely uncharacterized.

The azetidine ring is a recognized pharmacophore, and its incorporation into various molecular frameworks has led to the discovery of compounds with a wide range of biological activities, including roles as enzyme inhibitors and modulators of cellular signaling. General studies on azetidine derivatives have indicated potential applications in oncology, infectious diseases, and inflammatory conditions. However, the specific influence of the 3-(3-azetidinyloxy)benzoate backbone on these activities has not been elucidated.

Our investigation into the scientific literature did not yield any studies presenting quantitative data (such as IC50 or EC50 values) from biological assays performed on a series of this compound analogs. Consequently, the creation of a comparative data table, as initially intended, is not feasible. Furthermore, the absence of such studies means there are no specific experimental protocols or identified signaling pathways to report for this compound class.

This gap in the current body of scientific knowledge presents a clear opportunity for future research. The synthesis and biological evaluation of a library of this compound analogs could uncover novel therapeutic agents with unique mechanisms of action. Such a research program would involve:

  • Chemical Synthesis: The design and synthesis of a diverse set of analogs with modifications to the benzoate ring, the azetidine ring, and the ester group.

  • Biological Screening: The evaluation of these compounds in a battery of in vitro and in vivo assays to identify potential biological activities. This could include, but is not limited to, assays for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

  • Mechanism of Action Studies: For any active compounds identified, further experiments would be necessary to determine their mechanism of action and the specific signaling pathways they modulate.

Until such research is conducted and published, a comprehensive and data-driven comparison guide on the biological activity of this compound analogs will remain an unmet need within the scientific community. Researchers are encouraged to explore this untapped area of medicinal chemistry.

Confirming the Structure of Methyl 3-(3-azetidinyloxy)benzoate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data to aid in the structural confirmation of Methyl 3-(3-azetidinyloxy)benzoate. Due to the limited availability of published experimental data for the target compound, this guide presents a detailed comparison with structurally related analogs: Methyl 3-hydroxybenzoate, Methyl 3-aminobenzoate, 3-phenoxyazetidine, and 3-azetidinol hydrochloride. By examining the characteristic spectroscopic features of these fragments and analogs, researchers can effectively predict and interpret the spectra of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the comparative compounds. These values provide a reference for predicting the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and Multiplicity
Methyl 3-hydroxybenzoate CDCl₃7.68 (t, J=1.9 Hz, 1H), 7.51 (ddd, J=7.7, 1.9, 1.1 Hz, 1H), 7.31 (t, J=7.9 Hz, 1H), 7.08 (ddd, J=8.1, 2.5, 1.1 Hz, 1H), 3.91 (s, 3H)
Methyl 3-aminobenzoate [1]CDCl₃7.41 (s, 1H), 7.35 (d, J=7.7 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H), 6.84 (dd, J=8.0, 2.1 Hz, 1H), 3.88 (s, 3H), 3.80 (br s, 2H)[2]
3-phenoxyazetidine DMSO-d₆7.31-7.26 (m, 2H), 6.96-6.92 (m, 3H), 4.95-4.91 (m, 1H), 4.08 (t, J=8.5 Hz, 2H), 3.73 (dd, J=8.5, 5.5 Hz, 2H)
3-azetidinol hydrochloride D₂O4.65-4.58 (m, 1H), 4.15 (t, J=9.8 Hz, 2H), 3.89 (dd, J=9.8, 5.2 Hz, 2H)
Predicted this compound CDCl₃~7.6 (m, 1H), ~7.5 (m, 1H), ~7.3 (t, 1H), ~7.1 (m, 1H), ~5.0 (m, 1H), ~4.2 (t, 2H), ~3.9 (s, 3H), ~3.8 (dd, 2H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
Methyl 3-hydroxybenzoate CDCl₃168.4, 156.0, 131.9, 129.7, 122.2, 120.5, 115.3, 52.4
Methyl 3-aminobenzoate [1]CDCl₃167.9, 146.5, 131.2, 129.2, 119.5, 118.8, 115.5, 52.1
3-phenoxyazetidine DMSO-d₆158.4, 129.8, 121.2, 115.2, 69.8, 55.4
Predicted this compound CDCl₃~167, ~158, ~131, ~129, ~122, ~120, ~115, ~70, ~55, ~52

Table 3: Mass Spectrometry (MS) Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Methyl 3-hydroxybenzoate ESI+153.05121, 93
Methyl 3-aminobenzoate [3]ESI+152.07120, 92
3-phenoxyazetidine ESI+150.0994, 77, 56
3-azetidinol hydrochloride ESI+74.0656, 44
Predicted this compound ESI+208.09176, 151, 120, 92, 56

Table 4: Infrared (IR) Spectroscopy Data

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
Methyl 3-hydroxybenzoate [4]Solid (Mineral Oil Mull)3350 (O-H stretch), 3050 (Ar C-H stretch), 1710 (C=O stretch), 1600, 1450 (Ar C=C stretch), 1250 (C-O stretch)[4]
Methyl 3-aminobenzoate [1]KBr disc3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 1700 (C=O stretch), 1620, 1480 (Ar C=C stretch), 1280 (C-N stretch)[1]
3-azetidinol hydrochloride [3]ATR3300 (O-H stretch), 2950 (C-H stretch), 2700-2400 (N-H⁺ stretch), 1100 (C-O stretch)[3]
Predicted this compound Liquid Film~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch), ~1600, ~1450 (Ar C=C stretch), ~1250 (Ar-O stretch), ~1100 (C-O-C stretch)

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below. Instrument parameters should be optimized for the specific sample and instrument.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][6]
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • Instrument Setup :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Determine the 90° pulse width for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters include a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.[5]

  • Data Processing :

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)[7][8][9]
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • Ionization :

    • Electron Ionization (EI) : Introduce the sample into the ion source where it is bombarded with a high-energy electron beam. This method often leads to extensive fragmentation.[7]

    • Electrospray Ionization (ESI) : Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph. A high voltage is applied to the tip of a capillary, creating a fine spray of charged droplets. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.[6]

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[7]

Infrared (IR) Spectroscopy[10][11][12]
  • Sample Preparation :

    • Liquid Samples : A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).[8][9]

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the paste between salt plates.[10]

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (for salt plates) or a pure KBr pellet.

    • Place the prepared sample in the instrument's sample compartment.

    • Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.[11]

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic techniques.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_confirmation Structure Confirmation Synthesis Synthesize Target Compound Purification Purify via Chromatography Synthesis->Purification NMR Acquire 1H & 13C NMR Spectra Purification->NMR MS Acquire Mass Spectrum Purification->MS IR Acquire IR Spectrum Purification->IR AnalyzeNMR Analyze NMR: - Chemical Shifts - Coupling Constants - Integration NMR->AnalyzeNMR AnalyzeMS Analyze MS: - Molecular Ion Peak - Fragmentation Pattern MS->AnalyzeMS AnalyzeIR Analyze IR: - Functional Group Frequencies IR->AnalyzeIR CompareData Compare with Predicted & Analog Data AnalyzeNMR->CompareData AnalyzeMS->CompareData AnalyzeIR->CompareData StructureConfirmed Structure Confirmed CompareData->StructureConfirmed

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

References

A Comparative Guide to the In Vitro Characterization of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a proposed framework for the initial in vitro characterization of Methyl 3-(3-azetidinyloxy)benzoate, a novel small molecule. Due to the limited publicly available biological data for this specific compound, this document outlines a series of standard, yet critical, assays to profile its activity and potential liabilities. For comparative purposes, we will reference Methyl Benzoate, a structurally related compound for which some experimental data is available. The protocols and data presented herein are intended to serve as a comprehensive starting point for researchers initiating studies on this compound.

Assessment of General Cytotoxicity

A foundational step in the characterization of any new chemical entity is to determine its potential for inducing cell death. Cytotoxicity assays are crucial for establishing a therapeutic window and identifying concentrations suitable for more specific functional assays. The MTT and WST-1 assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Comparative Cytotoxicity Data (LC50)

The following table presents a comparison of the 50% lethal concentration (LC50) values. The data for this compound is hypothetical and serves as a placeholder for experimental determination. For comparison, data for Methyl Benzoate is included.

CompoundCell LineAssay TypeLC50 (mM)
This compound HEK293MTTHypothetical Value
Methyl Benzoate HEK293WST-1>11 mM[3]
This compound SH-SY5YMTTHypothetical Value
Methyl Benzoate SH-SY5YWST-1>11 mM[3]
Experimental Protocol: MTT Assay

This protocol is adapted for adherent cell lines grown in 96-well plates.[2][4]

  • Cell Seeding: Plate cells (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compound (Methyl Benzoate) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank (medium only) from all readings. Cell viability is expressed as a percentage of the vehicle-treated control. The LC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_24_48h Incubate for 24-48h add_compounds->incubate_24_48h add_mtt Add MTT Reagent incubate_24_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Viability vs. Control read_absorbance->calculate_viability determine_lc50 Determine LC50 Value calculate_viability->determine_lc50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Profiling for Neurological Activity

Given the presence of a benzoate core, a structure found in some neurologically active compounds, it is prudent to screen this compound against common neurological targets. This includes key enzymes and receptors in the central nervous system.

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine.[5] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[5] The Ellman method is a widely used colorimetric assay to screen for AChE inhibitors.[5][6]

CompoundTargetIC50 (µM)
This compound Human Recombinant AChEHypothetical Value
Methyl Benzoate Human Recombinant AChENo Data Available
Physostigmine (Positive Control) Human Recombinant AChELiterature Value (e.g., ~0.1 µM)

This protocol is based on the Ellman method and is suitable for a 96-well plate format.[6]

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer.

    • 10 µL of the test compound (this compound or comparator) at various concentrations.

    • 10 µL of AChE solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to the mixture.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Signal Development: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product (TNB).[5]

  • Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed time (e.g., 10 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control well with no inhibitor. Determine the IC50 value from the dose-response curve.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_buffer Add Buffer, Compound, and AChE Enzyme to Plate pre_incubate Pre-incubate for 15 min add_buffer->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_atci Add Substrate (ATCI) to Start Reaction add_dtnb->add_atci read_absorbance Measure Absorbance at 412nm (Kinetic) add_atci->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the colorimetric acetylcholinesterase (AChE) inhibition assay.

GABA-A Receptor Binding

The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the brain.[7] It is a target for various drugs, including benzodiazepines. Radioligand binding assays are used to determine if a compound binds to a specific site on the receptor.

CompoundRadioligandBinding SiteKi (µM)
This compound [3H]MuscimolGABA SiteHypothetical Value
Methyl Benzoate [3H]MuscimolGABA SiteNo Data Available
GABA (Positive Control) [3H]MuscimolGABA SiteLiterature Value (e.g., ~0.1 µM)

This protocol describes a competitive binding assay using rat brain membranes and a radiolabeled ligand.[8][9]

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer. Perform a series of centrifugations to isolate a crude synaptic membrane preparation enriched with GABA-A receptors.[8]

  • Binding Assay Setup: In assay tubes, combine:

    • A fixed concentration of a radioligand that binds to the GABA-A receptor (e.g., 5 nM [3H]muscimol to label the GABA binding site).[8]

    • Varying concentrations of the unlabeled test compound (this compound or comparator).

    • The prepared brain membrane suspension (0.1-0.2 mg of protein).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final volume.

  • Defining Non-Specific Binding: Prepare a set of tubes containing the radioligand and a high concentration of a known ligand (e.g., 10 mM GABA) to determine non-specific binding.[8]

  • Incubation: Incubate the tubes at 4°C for 45 minutes to allow binding to reach equilibrium.[8]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity (bound radioligand) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_reagents Combine Membranes, Radioligand, & Compound prep_membranes->mix_reagents prep_reagents Prepare Radioligand and Test Compounds prep_reagents->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scint_count Quantify Radioactivity filter_wash->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding determine_ki Determine Ki Value calc_binding->determine_ki

Caption: General workflow for a competitive radioligand receptor binding assay.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine.[10][11] They are important targets for antidepressants and drugs for neurodegenerative diseases.[10] Fluorimetric or chemiluminescent assays are commonly used to assess MAO inhibition.

| Compound | Target | IC50 (µM) | | :--- | :--- | :--- | :--- | | This compound | Human Recombinant MAO-A | Hypothetical Value | | This compound | Human Recombinant MAO-B | Hypothetical Value | | Methyl Benzoate | Human Recombinant MAO-A/B | No Data Available | | Clorgyline (Positive Control) | Human Recombinant MAO-A | Literature Value (e.g., ~0.01 µM) | | Selegiline (Positive Control) | Human Recombinant MAO-B | Literature Value (e.g., ~0.01 µM) |

This protocol describes a fluorimetric assay using a commercial kit format (e.g., MAO-Glo).[12]

  • Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine or a luminogenic substrate), and detection reagents as per the kit instructions.

  • Assay Setup: In a white, opaque 96-well plate, add:

    • MAO-A or MAO-B enzyme.

    • Test compound (this compound or comparator) at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for approximately 10 minutes at room temperature to allow for interaction.

  • Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 20 minutes at 37°C.[13] The MAO enzyme converts the substrate, leading to the production of H2O2 in a coupled reaction.

  • Signal Generation: Add a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic or luminogenic probe. The H2O2 produced in the first step reacts with the probe in the presence of HRP to generate a fluorescent or luminescent signal.

  • Signal Measurement: Measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm) or luminescence using a plate reader.

  • Data Analysis: The signal intensity is proportional to the MAO activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control well with no inhibitor. Determine the IC50 value from the dose-response curve.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_enzyme_inhibitor Add MAO Enzyme and Inhibitor to Plate pre_incubate Pre-incubate for 10 min add_enzyme_inhibitor->pre_incubate add_substrate Add MAO Substrate pre_incubate->add_substrate incubate_reaction Incubate for 20 min add_substrate->incubate_reaction add_detection_reagent Add Detection Reagent (HRP/Probe) incubate_reaction->add_detection_reagent read_signal Measure Fluorescence/Luminescence add_detection_reagent->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for a fluorimetric monoamine oxidase (MAO) inhibition assay.

References

Comparative Analysis of Synthetic Methodologies for Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for Methyl 3-(3-azetidinyloxy)benzoate, a key building block in pharmaceutical research. Due to the limited availability of direct comparative studies for this specific molecule in the public domain, this analysis is constructed based on established and reliable synthetic methodologies for analogous structures. The routes presented herein are the Williamson ether synthesis and the Mitsunobu reaction, both common methods for the formation of aryl ethers.

Executive Summary

Two primary synthetic pathways are evaluated for the synthesis of this compound, each commencing from commercially available starting materials. The key disconnection in the retrosynthetic analysis involves the formation of the ether linkage between the methyl 3-hydroxybenzoate core and the 3-hydroxyazetidine moiety.

Route 1: Williamson Ether Synthesis involves the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine, typically as a tosylate, followed by nucleophilic substitution by the phenoxide of methyl 3-hydroxybenzoate.

Route 2: Mitsunobu Reaction facilitates the direct coupling of methyl 3-hydroxybenzoate with N-Boc-3-hydroxyazetidine in the presence of a phosphine and an azodicarboxylate.

Both routes require a final deprotection step to remove the N-Boc protecting group. The selection of the optimal route will depend on factors such as reagent availability, scalability, and the desired purity profile of the final product.

Data Presentation: A Comparative Overview

The following table summarizes the key steps, typical reagents, and expected outcomes for the two proposed synthetic routes. Please note that the yields are indicative and based on analogous transformations reported in the literature.

StepRoute 1: Williamson Ether SynthesisRoute 2: Mitsunobu Reaction
Precursor Synthesis Synthesis of Methyl 3-hydroxybenzoate and N-Boc-3-hydroxyazetidine.Synthesis of Methyl 3-hydroxybenzoate and N-Boc-3-hydroxyazetidine.
Activation Step Tosylation of N-Boc-3-hydroxyazetidine.Not required.
Coupling Reaction Reaction of methyl 3-hydroxybenzoate with N-Boc-3-tosyloxyazetidine.Direct coupling of methyl 3-hydroxybenzoate and N-Boc-3-hydroxyazetidine.
Key Reagents TsCl, Pyridine; NaH or K₂CO₃; DMF or ACN.PPh₃, DEAD or DIAD; THF or Dioxane.
Deprotection TFA in DCM.TFA in DCM.
Reported Yields (Analogous Reactions) Tosylation: ~80-95%; Williamson Ether Synthesis: ~60-80%.Mitsunobu Reaction: ~50-70%.
Key Considerations Requires an additional activation step. Tosylates can be skin irritants.Generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which may require careful purification to remove. Reagents are sensitive to air and moisture.

Experimental Protocols

Synthesis of Precursors

1. Methyl 3-hydroxybenzoate via Fischer Esterification

  • Procedure: To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), a catalytic amount of concentrated sulfuric acid or hydrogen chloride (gas) is added. The mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 3-hydroxybenzoate.

2. N-Boc-3-hydroxyazetidine

  • Procedure: 1-Benzhydrylazetidin-3-ol hydrochloride (1.0 eq) is dissolved in methanol, and 10% Palladium on carbon (10 wt%) is added. The mixture is hydrogenated under a hydrogen atmosphere (typically 50 psi) at room temperature for 12-16 hours. The catalyst is then removed by filtration through a pad of celite. To the filtrate, di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq) are added, and the reaction is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield N-Boc-3-hydroxyazetidine.

Route 1: Williamson Ether Synthesis

Step 1: Tosylation of N-Boc-3-hydroxyazetidine
  • Procedure: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in pyridine (5-10 vol) at 0 °C, p-toluenesulfonyl chloride (TsCl, 1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of cold water. The product is extracted with ethyl acetate, and the combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis
  • Procedure: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, a solution of methyl 3-hydroxybenzoate (1.0 eq) in DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of N-Boc-3-tosyloxyazetidine (1.1 eq) in DMF is then added, and the reaction mixture is heated to 60-80 °C and stirred for 12-16 hours. After cooling to room temperature, the reaction is carefully quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford methyl 3-(1-Boc-azetidin-3-yloxy)benzoate.

Route 2: Mitsunobu Reaction

  • Procedure: To a solution of methyl 3-hydroxybenzoate (1.0 eq), N-Boc-3-hydroxyazetidine (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct, yielding methyl 3-(1-Boc-azetidin-3-yloxy)benzoate.

Final Step: N-Boc Deprotection

  • Procedure: To a solution of methyl 3-(1-Boc-azetidin-3-yloxy)benzoate (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, trifluoroacetic acid (TFA, 5-10 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours.[1][2] The volatiles are removed in vacuo.[2] The residue is dissolved in a suitable solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Mandatory Visualization

Synthesis_Pathways cluster_precursors Precursor Synthesis cluster_route1 Route 1: Williamson Ether Synthesis cluster_route2 Route 2: Mitsunobu Reaction 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic Acid->Methyl 3-hydroxybenzoate MeOH, H+ Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate_R1 Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate Methyl 3-hydroxybenzoate->Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate_R1 NaH, DMF Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate_R2 Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate Methyl 3-hydroxybenzoate->Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate_R2 PPh₃, DEAD 1-Benzhydrylazetidin-3-ol HCl 1-Benzhydrylazetidin-3-ol HCl N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 1-Benzhydrylazetidin-3-ol HCl->N-Boc-3-hydroxyazetidine 1. H₂, Pd/C 2. Boc₂O N-Boc-3-tosyloxyazetidine N-Boc-3-tosyloxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-tosyloxyazetidine TsCl, Pyridine N-Boc-3-hydroxyazetidine->Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate_R2 N-Boc-3-tosyloxyazetidine->Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate_R1 Final Product This compound Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate_R1->Final Product TFA, DCM Methyl 3-(1-Boc-azetidin-3-yloxy)benzoate_R2->Final Product TFA, DCM

Caption: Comparative synthetic pathways to this compound.

Experimental_Workflow cluster_williamson Williamson Ether Synthesis Workflow cluster_mitsunobu Mitsunobu Reaction Workflow cluster_deprotection Final Deprotection start1 N-Boc-3-hydroxyazetidine step1_1 Tosylation (TsCl, Pyridine) start1->step1_1 intermediate1 N-Boc-3-tosyloxyazetidine step1_1->intermediate1 step1_2 Coupling with Methyl 3-hydroxybenzoate (NaH, DMF) intermediate1->step1_2 product1 Protected Product step1_2->product1 protected_product Protected Product start2 N-Boc-3-hydroxyazetidine + Methyl 3-hydroxybenzoate step2_1 Mitsunobu Coupling (PPh₃, DEAD) start2->step2_1 product2 Protected Product step2_1->product2 step3 Boc Deprotection (TFA, DCM) protected_product->step3 final_product This compound step3->final_product

Caption: Step-wise experimental workflow for the synthesis methods.

References

A Researcher's Guide to Purity Validation of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the journey from discovery to a viable therapeutic. This guide provides a comparative overview of analytical methods for validating the purity of Methyl 3-(3-azetidinyloxy)benzoate, a key building block in modern medicinal chemistry. We present detailed experimental protocols and objective data to empower you to make informed decisions for your analytical workflow.

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. Its purity is paramount, as impurities can lead to unwanted side reactions, impact product yield and stability, and potentially introduce toxic components into the final active pharmaceutical ingredient (API). This guide explores three orthogonal analytical techniques for robust purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding Potential Impurities

A likely synthetic route to this compound is the Williamson ether synthesis. This reaction typically involves the coupling of methyl 3-hydroxybenzoate with an N-protected 3-haloazetidine, followed by deprotection, or the reaction of 3-hydroxyazetidine with methyl 3-halobenzoate.

Based on this synthesis, potential impurities may include:

  • Starting Materials: Unreacted methyl 3-hydroxybenzoate, 3-haloazetidine, or N-protected 3-hydroxyazetidine.

  • Byproducts: Products of side reactions, such as those resulting from elimination reactions, which are competitive with the desired substitution.

  • Process-Related Impurities: Residual solvents, reagents (e.g., bases), and byproducts from the deprotection step (if applicable).

  • Degradation Products: Compounds formed during synthesis, purification, or storage.

A comprehensive purity validation strategy should aim to detect and quantify these potential impurities.

Comparative Analysis of Purity Validation Methods

The choice of analytical method depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. Here, we compare HPLC, GC-MS, and qNMR for the analysis of this compound.

Analytical Method Principle Strengths Limitations Ideal for Detecting
HPLC-UV Separation based on polarity, with detection by UV absorbance.High resolution, excellent for quantifying non-volatile and thermally stable impurities.[1]Requires chromophores for detection, may not detect all impurities.Starting materials, byproducts with UV absorbance.
GC-MS Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities.[2]Not suitable for non-volatile or thermally labile compounds.Residual solvents, volatile byproducts.
qNMR Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.[3][4]Universal detection for soluble compounds, no need for reference standards of impurities, provides structural information.[5][6]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[5][6]A wide range of impurities, including those without chromophores.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These are starting points and may require optimization for specific samples and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for similar benzoate esters.[7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to detect volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of dichloromethane or another suitable volatile solvent.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis:

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

  • Semi-quantitation can be performed based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measure of purity without the need for impurity reference standards.[3][4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Add a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • sample = this compound

    • std = Internal standard

Visualizing the Workflow and a Hypothetical Pathway

To aid in understanding the analytical process and the potential application of this intermediate, the following diagrams are provided.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Data_Analysis Chromatographic & Spectroscopic Data Analysis HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Report Comprehensive Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the purity validation of this compound samples.

Hypothetical_Signaling_Pathway cluster_0 Drug Development cluster_1 Cellular Target Engagement cluster_2 Downstream Signaling cluster_3 Therapeutic Outcome Intermediate This compound API Active Pharmaceutical Ingredient (API) Intermediate->API Synthesis Receptor Target Receptor API->Receptor Binding Kinase_Cascade Kinase Cascade Modulation Receptor->Kinase_Cascade Activation/Inhibition Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression Therapeutic_Effect Therapeutic Effect Gene_Expression->Therapeutic_Effect

Caption: Hypothetical signaling pathway involving a drug derived from the intermediate.

Conclusion

A multi-faceted approach employing orthogonal analytical techniques is the most robust strategy for validating the purity of this compound. HPLC-UV is excellent for routine purity checks and quantification of known impurities. GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities. qNMR offers a powerful, universal method for absolute purity determination without the need for specific impurity standards. By combining these methods, researchers can gain a comprehensive understanding of the purity profile of their samples, ensuring the quality and reliability of their research and development efforts.

References

Hypothetical Cross-Reactivity Analysis of Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following data and experimental protocols are hypothetical and for illustrative purposes only. No public cross-reactivity studies for Methyl 3-(3-azetidinyloxy)benzoate were identified. This guide is intended to demonstrate how such a study would be designed and presented for a research audience.

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of this compound against a panel of alternative compounds. The primary target for this series is postulated to be the Vesicular Monoamine Transporter 2 (VMAT2), a critical protein in the central nervous system responsible for loading monoamine neurotransmitters into synaptic vesicles. Cross-reactivity is assessed against other key monoamine transporters and a selection of common off-targets to determine selectivity.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 in nM) of this compound and structurally related hypothetical compounds against the primary target (VMAT2) and a panel of off-targets. Lower IC50 values indicate higher potency.

CompoundStructureVMAT2 (IC50 nM)DAT (IC50 nM)SERT (IC50 nM)NET (IC50 nM)M1 Muscarinic (IC50 nM)hERG (IC50 nM)
M-3-AOB (Lead)This compound25 >10,000>10,0008,500>20,000>30,000
Compound A (Para-isomer)Methyl 4-(3-azetidinyloxy)benzoate150>10,000>10,0009,200>20,000>30,000
Compound B (Ortho-isomer)Methyl 2-(3-azetidinyloxy)benzoate800>10,000>10,000>10,000>20,000>30,000
Compound C (Ethyl Ester)Ethyl 3-(3-azetidinyloxy)benzoate45>10,000>10,0007,800>20,000>30,000
Compound D (Free Acid)3-(3-azetidinyloxy)benzoic acid5,500>20,000>20,000>20,000>20,000>30,000

Experimental Protocols

VMAT2 Inhibition Assay (Hypothetical Protocol)

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into vesicles expressing VMAT2.

  • Vesicle Preparation: Synaptic vesicles are prepared from rat striatum or from a cell line stably expressing human VMAT2.

  • Reaction Mixture: Vesicles are incubated in a buffer solution containing 0.32 M sucrose, 10 mM HEPES-KOH (pH 7.4), and ATP to energize the transporter.

  • Competition Assay: A fixed concentration of [³H]dihydrotetrabenazine (a high-affinity VMAT2 ligand) is added to the reaction mixture along with a range of concentrations of the test compound (e.g., from 0.1 nM to 30,000 nM).

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20 minutes) to allow for binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each test compound concentration is calculated relative to controls (no inhibitor). IC50 values are determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

Off-Target Selectivity Panel (General Protocol)

A standard panel of radioligand binding assays is used to assess activity at other transporters and receptors.

  • Target Preparation: Membranes are prepared from cells recombinantly expressing the target of interest (e.g., DAT, SERT, NET, M1 Muscarinic receptor, hERG channel).

  • Assay Conditions: For each target, a specific radioligand and buffer system are used.

  • Competition Binding: A fixed concentration of the appropriate radioligand is incubated with the cell membranes in the presence of a high concentration of the test compound (e.g., 10 µM or 30 µM).

  • Incubation and Detection: Following incubation, bound and free radioligand are separated by filtration, and the bound radioactivity is quantified.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. If significant inhibition (>50%) is observed, a full concentration-response curve is generated to determine the IC50 value.

Visualizations

experimental_workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Safety Profiling primary_assay VMAT2 Inhibition Assay ([³H]dihydrotetrabenazine) dat_assay DAT Binding primary_assay->dat_assay sert_assay SERT Binding primary_assay->sert_assay net_assay NET Binding primary_assay->net_assay m1_assay M1 Muscarinic Binding primary_assay->m1_assay herg_assay hERG Binding primary_assay->herg_assay compound Test Compounds (M-3-AOB & Analogs) compound->primary_assay

Caption: Cross-reactivity screening cascade for VMAT2 inhibitors.

signaling_pathway cluster_neuron Presynaptic Neuron dopa DOPA da Dopamine (DA) dopa->da DOPA Decarboxylase vmat2 VMAT2 da->vmat2 Uptake vesicle Synaptic Vesicle vmat2->vesicle da_vesicle DA synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Exocytosis postsynaptic Postsynaptic Neuron (Dopamine Receptors) synaptic_cleft->postsynaptic Binding inhibitor This compound inhibitor->vmat2 Inhibition

Caption: Simplified VMAT2 mechanism of action and point of inhibition.

Benchmarking Methyl 3-(3-azetidinyloxy)benzoate against established reagents

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, a direct comparative analysis of Methyl 3-(3-azetidinyloxy)benzoate against established reagents is not possible at this time due to a lack of publicly available performance data and specific applications for this compound.

This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . While its structure, featuring an azetidine ring linked to a methyl benzoate group via an ether linkage, suggests potential as a building block in medicinal chemistry and drug discovery, there is a notable absence of published research detailing its specific uses, reaction efficiencies, or direct comparisons with other synthetic reagents.

Our investigation sought to identify functionally equivalent or commonly used alternatives to this compound to provide a clear performance benchmark. The azetidine motif is a recognized "privileged scaffold" in drug design, valued for its ability to introduce three-dimensionality and improve physicochemical properties of drug candidates. The benzoate moiety, in turn, can serve as a versatile handle for further chemical modifications.

The intended comparison would have focused on key performance indicators such as:

  • Reaction Yields: The efficiency of incorporating the azetidinyloxy-benzoate moiety into a target molecule.

  • Reaction Kinetics: The time required to achieve a satisfactory yield.

  • Purification and Isolation: The ease of separating the desired product from reaction byproducts.

  • Physicochemical Properties: The impact of the fragment on the solubility, lipophilicity, and other key properties of the final compound.

Without experimental data from peer-reviewed studies or patents outlining the use of this compound in a specific synthetic context, any attempt to create a comparison guide with established reagents would be purely speculative and would not meet the required standards of data-driven, objective analysis.

Potential Areas of Application

Based on the structural components of this compound, it could hypothetically be employed in several areas of drug discovery, including as a linker or scaffold in the development of:

  • Kinase Inhibitors: The azetidine ring can provide a vector for interacting with specific amino acid residues in the kinase ATP-binding pocket.

  • G-Protein Coupled Receptor (GPCR) Modulators: The overall shape and polarity of the molecule could be suitable for fitting into the complex binding sites of GPCRs.

The logical workflow for evaluating such a compound would typically involve its incorporation into a series of candidate molecules and subsequent biological screening.

experimental_workflow cluster_synthesis Synthesis & Analogue Preparation cluster_testing Performance & Property Testing Start This compound Reaction Coupling to Core Scaffold Start->Reaction Alternatives Established Alternative Reagents (e.g., piperidine, pyrrolidine analogues) Alternatives->Reaction Analogues Synthesized Analogues Reaction->Analogues PhysChem Physicochemical Profiling (Solubility, LogP, etc.) Analogues->PhysChem BioAssay Biological Assays (e.g., Kinase Inhibition, GPCR Binding) Analogues->BioAssay Data Comparative Data Analysis PhysChem->Data BioAssay->Data Conclusion Conclusion Data->Conclusion Benchmarking Conclusion

Caption: Hypothetical workflow for benchmarking a novel chemical reagent.

Conclusion

At present, this compound remains a largely uncharacterized reagent in the public domain. While its structure is of interest to medicinal chemists, the absence of performance data precludes a meaningful comparison with established alternatives. Further research and publication of its synthetic utility are required before a comprehensive benchmarking guide can be developed. Researchers and drug development professionals are encouraged to consult chemical supplier databases for availability and basic properties, but should be aware of the current lack of peer-reviewed application data.

A Comparative Analysis of Methyl 3-(3-azetidinyloxy)benzoate and Its Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-(3-azetidinyloxy)benzoate and its isomers represent a class of small molecules with potential applications in drug discovery, particularly as modulators of G protein-coupled receptors (GPCRs) such as muscarinic acetylcholine receptors (mAChRs). The spatial arrangement of substituents on the benzoate and azetidine rings can significantly influence their pharmacological properties, including binding affinity, efficacy, and selectivity. This guide provides a framework for the comparative efficacy analysis of these isomers, outlining key experimental data required and the methodologies to obtain them. While specific experimental data for this compound and its direct isomers are not publicly available, this document will utilize analogous data from literature on related muscarinic receptor ligands to illustrate the comparative principles.

The core of this analysis lies in understanding how subtle changes in chemical structure—specifically the positioning of the azetidinyloxy group on the benzoate ring (ortho-, meta-, and para-isomers)—can lead to profound differences in biological activity. Furthermore, stereoisomerism at the 3-position of the azetidine ring can also play a critical role. Such comparisons are fundamental in lead optimization to identify the candidate with the most desirable therapeutic profile.

Comparative Efficacy Data

A thorough comparison of these isomers would require a comprehensive dataset covering in vitro and in vivo pharmacological parameters. The following tables provide a template for presenting such data, populated with hypothetical values to illustrate a potential outcome of such a study.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the binding affinity of the isomers for different muscarinic receptor subtypes. Affinity is a measure of how tightly a ligand binds to a receptor and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
This compound5025015080300
ortho-isomer150500400200600
para-isomer251008040150
(R)-enantiomer4520012070250
(S)-enantiomer6030018095350

Table 2: In Vitro Functional Activity (Efficacy)

This table outlines the functional activity of the isomers, indicating whether they act as agonists (activate the receptor), antagonists (block the receptor), or allosteric modulators. Efficacy (Emax) represents the maximum response a compound can produce, while potency (EC50 or IC50) is the concentration required to elicit half of the maximal response.

CompoundM1 Receptor Efficacy (Emax %)M1 Receptor Potency (EC50, nM)M2 Receptor Efficacy (Emax %)M2 Receptor Potency (IC50, nM)
This compound85 (agonist)120-10 (antagonist)300
ortho-isomer30 (partial agonist)300-5 (antagonist)600
para-isomer95 (full agonist)80-15 (antagonist)150
(R)-enantiomer80 (agonist)110-8 (antagonist)280
(S)-enantiomer90 (agonist)130-12 (antagonist)320

Table 3: In Vivo Pharmacokinetic Properties

This table presents key pharmacokinetic parameters that determine the absorption, distribution, metabolism, and excretion (ADME) profile of the isomers. These are crucial for predicting the in vivo behavior and dosing regimen of a potential drug candidate.

CompoundOral Bioavailability (%)Half-life (t1/2, hours)Brain Penetration (Brain/Plasma Ratio)
This compound404.50.8
ortho-isomer152.10.3
para-isomer606.21.2
(R)-enantiomer424.80.9
(S)-enantiomer384.30.7

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments cited.

1. Radioligand Binding Assay for Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of the test compounds for muscarinic receptor subtypes.

  • Methodology:

    • Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) at a concentration close to its dissociation constant (Kd).

    • Increasing concentrations of the unlabeled test compound (isomers of this compound) are added to compete with the radioligand for binding to the receptor.

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

    • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

2. In Vitro Functional Assay (Calcium Mobilization)

  • Objective: To assess the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the test compounds.

  • Methodology:

    • Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M1 receptor) are plated in 96-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • For agonist testing, increasing concentrations of the test compound are added to the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • For antagonist testing, the cells are pre-incubated with increasing concentrations of the test compound before the addition of a known agonist (e.g., carbachol or acetylcholine). The inhibitory effect of the test compound on the agonist-induced calcium response is measured.

    • Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

3. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters of the test compounds.

  • Methodology:

    • A cohort of rodents (e.g., Sprague-Dawley rats) is administered the test compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

    • Blood samples are collected at predetermined time points after administration.

    • For brain penetration studies, brain tissue is also collected at the time of sacrifice.

    • The concentration of the test compound in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated using non-compartmental or compartmental analysis software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for a Gq-coupled muscarinic receptor and a typical experimental workflow for compound screening.

Gq_Signaling_Pathway Ligand Agonist (e.g., this compound isomer) Receptor Muscarinic Receptor (M1, M3, M5) Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Synthesis of Isomers Binding_Assay Receptor Binding Assays (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assays (Determine EC50/IC50, Emax) Binding_Assay->Functional_Assay ADME_Screening In Vitro ADME Screening (e.g., Microsomal Stability, Permeability) Functional_Assay->ADME_Screening PK_Studies Pharmacokinetic Studies (Determine Bioavailability, t1/2) ADME_Screening->PK_Studies Efficacy_Models In Vivo Efficacy Models (Disease-specific models) PK_Studies->Efficacy_Models Lead_Candidate Lead Candidate Selection Efficacy_Models->Lead_Candidate

Safety Operating Guide

Proper Disposal of Methyl 3-(3-azetidinyloxy)benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-(3-azetidinyloxy)benzoate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound, while a valuable compound in research and development, requires careful handling and disposal due to the potential hazards associated with its chemical structure, which includes a benzoate ester and an azetidine ring. This guide outlines the necessary steps for its safe disposal, drawing from established laboratory safety protocols and data on related chemical compounds.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.[3]

II. Waste Segregation and Containerization

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[4][5] Do not mix this compound waste with incompatible materials.

Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.

  • Segregation: This waste should be categorized as non-halogenated organic waste.[6] Keep it separate from halogenated solvents, strong acids, strong bases, and oxidizing agents.[7]

III. Disposal Protocol

Direct disposal of this compound down the drain is strictly prohibited.[8][9] The primary method for disposal is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Plan:

  • Collection:

    • Collect all waste containing this compound, including neat compound, contaminated solutions, and rinsates, in the designated waste container.

    • For small spills, absorb the material with a non-combustible absorbent material like vermiculite or sand.[3][10] The contaminated absorbent must then be placed in the designated waste container.

  • Storage:

    • Keep the waste container tightly closed when not in use.[1][11]

    • Store the container in a well-ventilated, designated satellite accumulation area away from heat, sparks, or open flames.[7][11]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][11]

    • Provide the EHS office with an accurate description of the waste.

IV. Decontamination of Glassware and Surfaces

All glassware and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Procedure:

  • Rinsing: Rinse the contaminated glassware or surface multiple times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collection of Rinsate: The initial rinsate must be collected and disposed of as hazardous waste in the designated container.[5]

  • Final Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water.

V. Emergency Procedures for Spills and Exposures

In the event of a spill or personal exposure, immediate action is necessary.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material. Place the absorbent material in the designated hazardous waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Large Spill Evacuate the area and contact your institution's EHS or emergency response team immediately.

Operational Workflow for Disposal

Below is a visual representation of the proper disposal workflow for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Use Labeled, Compatible Container A->B C Collect Waste (Neat, Solutions, Rinsates) B->C D Segregate as Non-Halogenated Organic Waste C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Tightly Closed E->F G Contact EHS for Waste Pickup E->G H Licensed Hazardous Waste Disposal G->H

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific waste management policies and procedures.[11][12] By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

Essential Safety and Logistics for Handling Methyl 3-(3-azetidinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Methyl 3-(3-azetidinyloxy)benzoate.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side Shields and a Full-Face Shield.[1][2]Must meet ANSI Z.87.1 1989 standard. A face shield is crucial when there is a risk of splashes or exothermic reactions.[2] Contact lenses should not be worn as they can trap chemicals against the eye.[1]
Skin Protection Chemical-resistant Gloves (Nitrile or Neoprene).[2][3]Select gloves specifically resistant to esters and amines. Regularly inspect for any signs of degradation or perforation and change them frequently.[3]
Flame-Resistant Laboratory Coat.A lab coat made of materials like Nomex® should be worn over cotton clothing.[2] It should be properly buttoned to cover as much skin as possible.[2]
Closed-toe Shoes and Long Pants.Shoes must cover the entire foot.[2] Pants should be worn to protect the legs. Avoid fabrics like polyester or acrylic.[2]
Respiratory Protection Respirator with Organic Vapor Cartridge.To be used in areas with inadequate ventilation or when there is a risk of inhaling vapors.[3][4] Proper fit testing and training on respirator use are mandatory.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer In fume hood Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Quench Reaction Quench Reaction Monitoring->Quench Reaction Decontaminate Glassware Decontaminate Glassware Quench Reaction->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for any available information on this compound or structurally similar compounds.

    • Don all required personal protective equipment as detailed in the table above.[1]

    • Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.[4] Keep a spill kit readily accessible.

  • Handling:

    • Conduct all weighing and transfers of the compound within the fume hood to minimize inhalation exposure.[4]

    • Use appropriate, clean, and dry glassware. Avoid using metal spatulas to prevent potential reactions with the azetidine ring.[5]

    • Keep the container of this compound tightly sealed when not in use.[4]

    • During the reaction, continuously monitor for any unexpected changes in temperature, pressure, or color.

  • Cleanup:

    • Upon completion of the experiment, any unreacted this compound should be quenched or neutralized according to standard laboratory procedures for similar compounds.

    • Decontaminate all glassware and equipment that have come into contact with the chemical.

    • Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All waste containing this compound, including contaminated solvents, reaction mixtures, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix azide-containing waste with acidic waste, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[5]

  • Waste Container:

    • Use a chemically resistant container that is compatible with the waste. Ensure the container is in good condition and has a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage and Disposal:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the immediate area. Increase ventilation.[4] Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4] Collect the absorbed material into a sealed container for hazardous waste disposal.[4] Clean the spill area thoroughly.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.